1,2-Epoxyheptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pentyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911736 | |
| Record name | 2-Pentyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5063-65-0, 110549-07-0 | |
| Record name | Heptane, 1,2-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxyheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Epoxyheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemistry of 1,2-Epoxyheptane
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as 2-pentyloxirane), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core chemical properties, structure, synthesis, reactivity, and analytical characterization. The narrative emphasizes the causal relationships behind experimental methodologies, grounding theoretical knowledge in practical application.
This compound is a terminal epoxide featuring a seven-carbon aliphatic chain. The defining feature of its structure is the oxirane ring, a three-membered heterocycle containing two carbon atoms and one oxygen atom. This ring is located at the C1 and C2 positions of the heptane backbone.
Structural Attributes
The three-membered ring of this compound is highly strained, with C-C-O and C-O-C bond angles of approximately 60°. This significant deviation from the ideal tetrahedral angle (109.5°) is the primary driver of its high reactivity. The molecule is chiral at the C2 carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1,2-epoxyheptane and (S)-1,2-epoxyheptane.[1] The specific stereochemistry is crucial in pharmaceutical and fine chemical synthesis, where biological activity is often enantiomer-dependent.
Sources
Technical Guide: Synthesis of 1,2-Epoxyheptane from 1-Heptene
Executive Summary
1,2-Epoxyheptane (CAS: 5063-65-0) is a critical electrophilic intermediate used in the synthesis of functionalized surfactants, polymer stabilizers, and pharmaceutical building blocks. Its synthesis from 1-heptene represents a classic challenge in organic chemistry: the oxidation of a terminal alkene. Unlike electron-rich internal alkenes, terminal alkenes possess lower nucleophilicity, requiring robust oxidative conditions to achieve high conversion.
This guide details two distinct methodologies:
-
The Gold Standard (Chemical): m-CPBA epoxidation (Prilezhaev Reaction). This route offers high reliability, stereospecificity (syn-addition), and ease of monitoring, making it the preferred method for initial drug discovery phases.
-
The Green Alternative (Biocatalytic): Chemo-enzymatic oxidation using Candida antarctica Lipase B (Novozym® 435).[1][2] This route eliminates shock-sensitive peracids and chlorinated solvents, aligning with GMP impurity control standards.
Part 1: Mechanistic Foundations
The Prilezhaev Reaction (m-CPBA)
The conversion of 1-heptene to this compound via meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted, single-step mechanism. The transition state is often described as a "Butterfly Mechanism," where the peracid adopts an intramolecular hydrogen-bonded geometry.[3][4]
Key Mechanistic Features:
-
Concerted Process: Bond breaking and forming occur simultaneously; there are no carbocation intermediates.
-
Stereospecificity: The geometry of the alkene is retained. Although 1-heptene is achiral, this mechanism ensures syn addition of the oxygen.
-
Frontier Orbitals: The reaction is driven by the interaction between the HOMO of the alkene (
) and the LUMO of the peracid ( ).[3]
Figure 1: The concerted "Butterfly" transition state mechanism for m-CPBA epoxidation.
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis via m-CPBA
Best for: Small scale (<10g), high purity requirements, rapid synthesis.
Safety Critical: m-CPBA is a shock-sensitive peroxide. Store at 2-8°C. Do not scrape pure solids with metal spatulas.
Materials
-
Substrate: 1-Heptene (10 mmol, 0.98 g)
-
Oxidant: m-CPBA (77% purity, 12 mmol, ~2.7 g) – Note: Commercial m-CPBA is often 70-77% pure; adjust mass accordingly.
-
Solvent: Dichloromethane (DCM) (50 mL)
-
Quench: Sat. aq.
(Sodium Sulfite) and Sat. aq. (Sodium Bicarbonate).
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-heptene (0.98 g) in DCM (40 mL).
-
Temperature Control: Cool the solution to 0°C using an ice/water bath. Causality: Lower temperature prevents exotherms and suppresses side reactions like epoxide opening.
-
Addition: Dissolve m-CPBA (2.7 g) in the remaining DCM (10 mL) and add dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). Stain with p-Anisaldehyde (epoxides turn blue/purple).
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Add 20 mL sat.
to destroy excess peroxide (Starch-iodide paper test should be negative). -
Add 20 mL sat.
to neutralize m-chlorobenzoic acid.
-
-
Isolation: Separate the organic layer. Extract aqueous layer 2x with DCM.
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo (keep bath < 40°C due to product volatility). -
Distillation: Purify via Kugelrohr or micro-distillation (b.p. ~142°C at atm, or ~45°C at 15 mmHg).
Protocol B: Chemo-Enzymatic Synthesis (Green Route)
Best for: Scalability, avoiding chlorinated solvents, "Green Chemistry" compliance.
Mechanism: Candida antarctica Lipase B (immobilized as Novozym® 435) catalyzes the perhydrolysis of ethyl acetate (solvent) or a fatty acid carrier by hydrogen peroxide to form a peracid in situ. This peracid oxidizes the alkene.[4][5][6]
Figure 2: Lipase-mediated in situ generation of peracid for alkene epoxidation.
Step-by-Step Methodology
-
Setup: To a flask, add 1-heptene (10 mmol) and Ethyl Acetate (20 mL).
-
Note: Ethyl acetate acts as both solvent and peracid precursor.
-
-
Catalyst Addition: Add Novozym® 435 (10-20% w/w relative to substrate).
-
Oxidant Addition: Add 30%
(15 mmol, 1.5 equiv) dropwise.-
Expert Tip: Add
in aliquots (e.g., 0.5 equiv every hour) to prevent enzyme deactivation by high peroxide concentration.
-
-
Incubation: Shake or stir gently at 40°C for 12–24 hours.
-
Workup: Filter off the immobilized enzyme (can be washed and reused).
-
Separation: Separate the organic phase, wash with brine, dry over
, and concentrate.
Part 3: Analytical Characterization
To validate the synthesis, compare spectral data against the following standards. Note that 1-heptene (substrate) signals must be absent.
Data Summary Table
| Property | 1-Heptene (Substrate) | This compound (Product) |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 93.6 °C | ~142 °C |
| IR (Key Band) | 1640 cm⁻¹ (C=C stretch) | ~835 cm⁻¹ (C-O-C oxirane breathing) |
| 1H NMR (Ring) | ||
| 13C NMR (Ring) |
1H NMR Interpretation (CDCl3, 400 MHz)
The diagnostic signals for the epoxide ring are distinct from the alkene.
-
2.90 ppm (m, 1H,
): The methine proton on C2. -
2.74 ppm (dd,
Hz, 1H, ): One of the methylene protons on C1 (cis to the alkyl chain). -
2.46 ppm (dd,
Hz, 1H, ): The other methylene proton on C1 (trans to the alkyl chain). - 1.2-1.5 ppm: Methylene envelope of the heptyl chain.
- 0.88 ppm: Terminal methyl group (triplet).[7]
Part 4: Troubleshooting & References
Common Failure Modes
-
Low Yield (m-CPBA): Often due to hydrolysis during workup. Fix: Ensure the quench is cold (0°C) and avoid prolonged exposure to acidic aqueous layers.
-
Incomplete Conversion (Enzymatic): Enzyme deactivation by high
concentration. Fix: Use stepwise addition of peroxide or switch to Urea-Hydrogen Peroxide (UHP) complex. -
Ring Opening: Presence of strong acids or Lewis acids can open the epoxide to a diol. Fix: Pre-wash glassware with base or use acid scavengers (NaHCO3).
References
-
Prilezhaev Reaction Mechanism
-
Prilezhaev, N. (1909). "Oxydation ungesättigter Verbindungen mittels organischer Superoxyde". Berichte der deutschen chemischen Gesellschaft, 42(4), 4811–4815.
-
-
m-CPBA Epoxidation Protocol (General Alkene)
-
Chemo-Enzymatic Epoxidation (Novozym 435)
-
Tornvall, U., et al. (2007). "Chemoenzymatic epoxidation of alkenes using Candida antarctica lipase B". Tetrahedron: Asymmetry, 18(19), 2245-2249.
-
-
Physical & Safety Data (this compound)
-
PubChem Database. "this compound (CID 92215)".[10] National Center for Biotechnology Information.
-
-
NMR Spectral Data (Analogous C6 Epoxide)
-
ChemicalBook.[10] "1,2-Epoxyhexane NMR Spectrum".
-
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 4. Prilezhaev Reaction [organic-chemistry.org]
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- 6. youtube.com [youtube.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 10. This compound | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Management of 1,2-Epoxyheptane
Preamble: Understanding the Chemistry and Risk Profile
1,2-Epoxyheptane (also known as 1,2-heptylene oxide) is a valuable intermediate in organic synthesis, frequently employed by researchers and drug development professionals for the construction of more complex molecular architectures. Its utility stems from the high reactivity of the epoxide ring, which readily undergoes nucleophilic ring-opening reactions. However, this inherent reactivity is also the source of its primary hazards. As a strained three-membered ring, it is energetically primed to react, not just in desired synthetic pathways, but also with biological macromolecules, posing significant health risks upon exposure. Furthermore, its classification as a flammable liquid necessitates stringent controls to prevent ignition.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating, grounded in the physicochemical properties of the compound and established principles of laboratory safety. Adherence to these guidelines is critical for mitigating risk and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance based on the Globally Harmonized System (GHS). The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Oral (Potential) | Category 4 (Reported for R-enantiomer) | H302: Harmful if swallowed[3] |
| Specific Target Organ Toxicity | Category 3 (Reported for R-enantiomer) | H335: May cause respiratory irritation[3] |
The epoxide functional group is a known alkylating agent. While specific carcinogenicity data for this compound is limited, analogous short-chain epoxides like 1,2-epoxybutane have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) based on animal studies showing an increased incidence of respiratory system tumors.[4][5] This structural alert warrants treating this compound with a high degree of caution, assuming potential for long-term health effects.
Physicochemical Properties: The Foundation of Safe Practices
Understanding the physical and chemical properties of a substance is fundamental to designing effective safety protocols. For example, the low flash point dictates the need for strict ignition source control, while its vapor density (heavier than air) informs ventilation and spill response strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [6][7][8][9] |
| Molecular Weight | 114.19 g/mol | [6][7][8][9] |
| Appearance | Colorless to almost colorless clear liquid | [6][10] |
| Boiling Point | 144 °C | [6][8][10] |
| Flash Point | 34 °C | [6][10] |
| Specific Gravity | 0.84 (20/20 °C) | [6][7][10] |
| Vapor Pressure | Heavier than air (implied by MW > 29 g/mol ) | |
| Water Solubility | Insoluble | [11] |
| UN Number | 1993 | [7][8] |
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safety is minimizing exposure. This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by rigorous PPE protocols.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted within a properly functioning laboratory chemical fume hood.[12] This is non-negotiable. The fume hood provides primary containment, capturing vapors at the source and preventing them from entering the laboratory atmosphere.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[13]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of this compound.
-
Hand Protection: Wear chemical-impermeable gloves.[1] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving is recommended during procedures with a higher risk of splashes.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[13][14] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[14]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes to protect against potential splashes.[15]
-
Respiratory Protection: Generally not required when working within a certified chemical fume hood. However, in the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary as part of an emergency response.[16]
Safe Handling and Storage Protocols
Handling
-
Ignition Source Control: this compound is a flammable liquid.[2][17] Keep it away from heat, sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools for opening and handling containers.[10][17]
-
Static Discharge Prevention: To avoid ignition of vapors by static electricity, all metal containers and equipment must be grounded and bonded during transfers.[13]
-
General Practices: Avoid contact with skin and eyes.[1] Avoid breathing vapors or mist.[1] Wash hands and any exposed skin thoroughly after handling.[6][17]
Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[1][10][13]
-
Temperature: Store in a cool place, away from direct sunlight.[10][17] Some suppliers recommend storage at <15°C.[6][10]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][13] Epoxides can polymerize violently in the presence of catalysts, acids, or bases.[11]
Emergency Procedures: A Validated Response System
Accidental Release Measures (Spills)
In the event of a spill, a calm and methodical response is critical to prevent escalation.
-
Evacuate & Isolate: Evacuate non-essential personnel from the immediate area. Isolate the spill area.[11]
-
Control Ignition Sources: Immediately remove all sources of ignition.[1][13]
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.
-
Contain & Absorb: Contain the spill using a non-combustible absorbent material like dry sand or earth. Do not use combustible materials.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][13]
-
Decontaminate: Clean the spill area thoroughly.
Sources
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- 2. This compound | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. canada.ca [canada.ca]
- 6. This compound | 5063-65-0 | TCI Deutschland GmbH [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. This compound 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 5063-65-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. crosslinktech.com [crosslinktech.com]
- 15. epoxy-europe.eu [epoxy-europe.eu]
- 16. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 17. This compound | 5063-65-0 | TCI AMERICA [tcichemicals.com]
A Senior Application Scientist's Guide to 1,2-Epoxyheptane: Commercial Availability, Supplier Selection, and Quality Control for Researchers in Drug Development
Introduction: The Role of 1,2-Epoxyheptane in Modern Synthesis
This compound (also known as 1,2-heptylene oxide or 2-pentyloxirane) is a versatile, reactive intermediate that serves as a valuable building block for researchers and scientists, particularly those in the field of drug development and complex molecule synthesis.[1] Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups with regio- and stereocontrol. This reactivity is pivotal in the construction of chiral centers and the elaboration of molecular complexity, which are critical steps in the synthesis of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier evaluation, quality control methodologies, and its strategic application in pharmaceutical research.
I. Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering primarily to the research and development market. It is typically offered in laboratory-scale quantities, from milliliters to hundreds of milliliters. The compound is generally available as a colorless liquid with a minimum purity of 96.0%, as determined by gas chromatography (GC).[2][3][4]
Key Suppliers and Product Offerings
Several reputable chemical suppliers list this compound in their catalogs. The table below summarizes the offerings from some of the prominent vendors. It is important to note that while most suppliers provide a standard research-grade product, the specific impurity profiles may vary.
| Supplier | Typical Purity | Available Quantities | CAS Number | Additional Notes |
| TCI America | ≥96.0% (GC)[2][4] | 5 mL, 25 mL | 5063-65-0[1] | Often available from US and international stock. |
| Santa Cruz Biotechnology | For Research Use Only | Varies | 5063-65-0[5] | Certificate of Analysis should be requested for lot-specific data.[5] |
| Aladdin Scientific | min 96% | 0.2 mL | 5063-65-0[3] | Marketed for professional laboratory use.[3] |
| Fisher Scientific | ≥96.0% (GC) | 5 mL | 5063-65-0 | Distributes products from other manufacturers like TCI America.[2] |
Note: The information in this table is based on publicly available data and is subject to change. Researchers should always verify the specifications with the supplier before ordering.
II. The Scientist's Due Diligence: Selecting the Right Supplier
For drug development professionals, the adage "the purity of your starting material dictates the purity of your product" is paramount. The selection of a this compound supplier should be a meticulous process, extending beyond simple price and availability comparisons.
Causality in Supplier Choice: Why It Matters
The choice of supplier can have a significant impact on experimental outcomes. Trace impurities in the starting material can lead to:
-
Unforeseen side reactions: Residual catalysts or unreacted starting materials from the epoxide synthesis can initiate unwanted chemical transformations.
-
Lower yields: Impurities can consume reagents or poison catalysts, leading to reduced efficiency of the desired reaction.
-
Difficult purification: Closely related impurities can co-elute with the desired product, making chromatographic separation challenging and time-consuming.
-
Inaccurate biological data: In early-stage drug discovery, even small amounts of highly active impurities can lead to misleading biological assay results.
A Self-Validating System for Supplier Qualification
Researchers should establish a systematic approach to qualifying and selecting suppliers. This process should be self-validating, ensuring that the chosen material is fit for its intended purpose.
Caption: A workflow for qualifying suppliers of this compound.
III. Synthesis, Impurities, and Quality Control
A deep understanding of how this compound is synthesized is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the epoxidation of 1-heptene.
Common Synthetic Route
Caption: A simplified diagram of the synthesis of this compound.
Potential Impurities to Consider:
-
Unreacted 1-heptene: The starting material for the epoxidation reaction.
-
Heptane isomers: May be present in the initial 1-heptene feedstock.
-
Carboxylic acid byproduct: For example, meta-chlorobenzoic acid if m-CPBA is used as the oxidizing agent.
-
Solvent residues: Dichloromethane or other solvents used in the reaction and workup.
-
Over-oxidation products: Such as aldehydes or carboxylic acids, though typically in trace amounts.
-
Water: Can lead to hydrolysis of the epoxide, forming 1,2-heptanediol.
IV. Experimental Protocols for Quality Control
In-house quality control is a critical step to validate the purity of commercially supplied this compound. The following are detailed, step-by-step methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometric (MS) detector for identification.
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in high-purity dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Detector Conditions:
-
FID Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the this compound peak from the FID chromatogram.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and detect non-volatile impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: The spectrum of 1,2-epoxypropane shows that the methylene protons are diastereotopic and appear as separate peaks. A similar complex splitting pattern is expected for the hydrogens on the epoxide ring of this compound.[6]
-
¹³C NMR: The carbon atoms attached to the oxygen in the epoxide ring are expected to have characteristic shifts in the 45-55 ppm range.
-
V. Applications in Drug Development
The utility of this compound in drug development stems from its ability to participate in a wide range of chemical transformations. The epoxide moiety is a versatile precursor to various functional groups.
Key Transformations and Their Significance
-
Ring-opening with nucleophiles: This is the most common reaction of epoxides. A wide array of nucleophiles (e.g., amines, azides, alkoxides, organometallics) can be used to introduce diverse functionalities, which is a cornerstone of structure-activity relationship (SAR) studies.
-
Formation of 1,2-diols: Acid- or base-catalyzed hydrolysis of the epoxide yields the corresponding diol, a common structural motif in natural products and drug molecules.
-
Synthesis of amino alcohols: Reaction with amines or ammonia derivatives leads to the formation of 1,2-amino alcohols, a privileged scaffold in medicinal chemistry.
While specific examples of blockbuster drugs derived directly from this compound are not widely publicized, the strategic use of similar epoxides in pharmaceutical synthesis is well-documented.[7] For instance, epoxide ring-opening reactions are crucial steps in the synthesis of various antiviral, anticancer, and cardiovascular drugs. The principles governing the reactivity of these epoxides are directly applicable to this compound.
VI. Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in drug development and organic synthesis. A thorough understanding of the supplier landscape, coupled with a robust in-house quality control program, is essential to ensure the reliability and reproducibility of experimental results. By leveraging the unique reactivity of its epoxide functional group, scientists can continue to innovate and construct the complex molecular architectures required for the next generation of therapeutic agents.
VII. References
-
PubChem Compound Summary for CID 92215, this compound. National Center for Biotechnology Information. [Link]
-
1, 2-Epoxyheptane, min 96%, 0.2 ml - CP Lab Safety. CP Lab Safety. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
- 1. This compound | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 5063-65-0 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
Precision Synthesis of (S)-(-)-1,2-Epoxyheptane via Hydrolytic Kinetic Resolution
A Technical Whitepaper for Advanced Organic Synthesis
Executive Summary
The synthesis of high-purity terminal epoxides is a cornerstone of asymmetric synthesis, particularly for pheromone production (e.g., Lymantria dispar disparlure precursors) and chiral drug intermediates. While direct asymmetric epoxidation of terminal alkenes often yields suboptimal enantiomeric excess (ee < 90%), the Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as the industrial and academic "Gold Standard."
This guide details the scalable, high-fidelity synthesis of (S)-(-)-1,2-epoxyheptane (CAS: 112-82-3 for racemate; specific chiral CAS varies by registry). By utilizing the (R,R)-Co-salen complex to selectively hydrolyze the unwanted (R)-enantiomer, researchers can consistently achieve >99% ee with predictable scalability.
Part 1: Strategic Analysis of Synthetic Routes
Before executing the protocol, it is vital to understand why HKR is the chosen methodology over direct asymmetric epoxidation.
| Feature | Direct Asymmetric Epoxidation (Mn-Salen) | Hydrolytic Kinetic Resolution (Co-Salen) |
| Substrate | 1-Heptene (Terminal Alkene) | rac-1,2-Epoxyheptane |
| Catalyst | Mn(III) Salen | Co(III) Salen |
| Enantiomeric Excess | Typically 85-92% (Terminal alkenes are difficult) | >99% (Self-purifying mechanism) |
| Yield (Theoretical) | 100% | 50% (Max) |
| Scalability | Moderate (Exotherm control required) | High (Solvent-free options available) |
| Verdict | Rejected for high-purity requirements. | Selected for pharmaceutical/pheromone grade. |
Part 2: The Core Protocol (HKR)
2.1. Retrosynthetic Logic & Catalyst Selection
To isolate the (S)-epoxide , we must selectively consume the (R)-epoxide from the racemic mixture.
-
The (S,S)-Co-salen catalyst preferentially hydrolyzes the (S)-epoxide .
-
Therefore, we utilize the (R,R)-Co-salen catalyst to hydrolyze the (R)-enantiomer into the (R)-diol, leaving the desired (S)-epoxide unreacted.
2.2. Pre-requisite: Synthesis of rac-1,2-Epoxyheptane
Note: If commercial racemic epoxide is unavailable, synthesize as follows.
-
Reagents: 1-Heptene (1.0 eq), m-CPBA (1.2 eq), CH₂Cl₂.
-
Procedure: Add m-CPBA portion-wise to 1-heptene in DCM at 0°C. Stir overnight at RT. Quench with sat. Na₂SO₃, wash with NaHCO₃. Dry (MgSO₄) and concentrate.
-
Purification: Simple distillation.
2.3. Catalyst Activation (The "Induction" Step)
Commercially available Co(II) salen complexes are inactive precursors. They must be oxidized to the active Co(III) species.
Protocol:
-
Dissolve (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.0 mol%) in Toluene or THF.
-
Add Acetic Acid (2.0 eq relative to catalyst).
-
Stir open to air for 1 hour at room temperature. The color will shift from orange/red to a deep dark brown, indicating the formation of the active (salen)Co(III)-OAc species.
-
Concentrate to dryness if running solvent-free, or use the solution directly.
2.4. The HKR Reaction
Stoichiometry:
-
rac-1,2-Epoxyheptane: 1.0 equiv (e.g., 11.4 g, 100 mmol)
-
(R,R)-Co-salen Catalyst: 0.5 mol% (0.005 equiv)
-
Water: 0.55 equiv (0.99 g, 55 mmol)
-
Note: We use a slight excess of water (0.55 eq) to ensure the unwanted (R)-enantiomer is completely pushed to the diol, maximizing the ee of the remaining (S)-epoxide.
Execution:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, charge the rac-1,2-epoxyheptane.
-
Catalyst Addition: Add the activated (R,R)-Co-salen catalyst.
-
Temperature Control: Cool the mixture to 0°C. The reaction is exothermic.
-
Initiation: Add water dropwise over 15 minutes.
-
Aging: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 12–18 hours.
-
Monitoring: Monitor by GC or TLC. The disappearance of the (R)-epoxide is difficult to see directly on TLC, so relying on the stoichiometry and time (standard HKR kinetics) is common, followed by chiral GC check.
2.5. Purification & Isolation
The beauty of HKR is the physical separation. The product is a volatile liquid (epoxide), while the byproduct is a viscous/solid diol.
-
Distillation: Attach a short-path distillation head to the reaction flask.
-
Vacuum: Apply light vacuum (approx. 20-30 mmHg) or distill at ambient pressure if stable.
-
Collection: Distill the (S)-(-)-1,2-epoxyheptane .
-
Boiling Point: ~142°C (760 mmHg) / ~45°C (15 mmHg).
-
-
Residue: The flask will contain the (R)-1,2-heptanediol and the catalyst.
Part 3: Mechanistic Visualization
The HKR relies on a cooperative bimetallic mechanism .[1] Rate dependence is second-order in catalyst concentration, implying two metal centers are involved: one activates the epoxide (Lewis acid), and the other delivers the hydroxide nucleophile.
Caption: The cooperative bimetallic mechanism where one Co-center activates the electrophile (epoxide) and a second Co-center delivers the nucleophile (hydroxide).[1]
Part 4: Quality Control & Characterization
To validate the "Trustworthiness" of your synthesis, you must confirm identity and optical purity.
4.1. Analytical Data[2][3][4]
-
Physical State: Colorless liquid.
-
Boiling Point: 142–144°C (at 760 mmHg).
-
Optical Rotation:
(c=1, CHCl₃) (Literature value for high purity S-isomer). -
H NMR (400 MHz, CDCl
): 2.90 (m, 1H), 2.74 (dd, 1H), 2.46 (dd, 1H), 1.55–1.29 (m, 8H), 0.89 (t, 3H).
4.2. Determination of Enantiomeric Excess (ee)
Do not rely solely on optical rotation.
-
Method: Chiral Gas Chromatography (GC).
-
Column: Cyclodextrin-based stationary phase (e.g.,
-DEX 120 or equivalent). -
Conditions: Isothermal 70°C or ramped.
-
Retention Times: The (S)-epoxide and (R)-epoxide will show distinct separation.[5] Integration of peaks yields the % ee.
Part 5: Safety & Troubleshooting
| Hazard/Issue | Mitigation Strategy |
| Epoxide Toxicity | Epoxides are alkylating agents and potential mutagens. Use double-gloving and work in a fume hood. |
| Exotherm | The hydrolysis is exothermic. Add water slowly. On large scales (>1 mol), active cooling is mandatory. |
| Low ee observed | Likely insufficient water or insufficient time. Ensure 0.55 eq water is used. Check catalyst activation (did it turn brown?). |
| Stalled Reaction | Catalyst may have reduced back to Co(II). Add a trace of AcOH and air to regenerate Co(III). |
References
-
Jacobsen, E. N. , et al. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, vol. 277, no.[6][7] 5328, 1997, pp. 936–938.[6]
-
Schaus, S. E. , et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[2][8] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, vol. 124, no.[5][8] 7, 2002, pp. 1307–1315.[8]
-
Nielsen, L. P. C. , et al. "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society, vol. 126, no.[5] 5, 2004, pp. 1360–1362.
-
Organic Chemistry Portal. "Jacobsen-Katsuki Epoxidation / Hydrolytic Kinetic Resolution."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. ijirset.com [ijirset.com]
- 5. m.youtube.com [m.youtube.com]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-Epoxyheptane molecular weight and formula
Molecular Characterization, Synthetic Pathways, and Bioanalytical Applications
Executive Summary
1,2-Epoxyheptane (C₇H₁₄O), also known as 2-pentyloxirane, serves as a critical probe substrate in the characterization of xenobiotic metabolism, specifically targeting the Epoxide Hydrolase (EH) superfamily. Its utility stems from its lipophilicity, which mimics endogenous fatty acid epoxides, allowing it to effectively interrogate the catalytic active sites of Microsomal Epoxide Hydrolase (mEH) and Soluble Epoxide Hydrolase (sEH). This guide details its physicochemical profile, synthesis, and a validated protocol for its use in enzymatic kinetic assays.
Physicochemical Profile
The precise molecular weight and formula are fundamental for stoichiometric calculations in synthesis and kinetic assays.
Table 1: Chemical Constitution & Properties
| Parameter | Value | Technical Notes |
| IUPAC Name | 2-Pentyloxirane | - |
| Common Synonyms | This compound; 1,2-Heptylene oxide; Butyloxirane | - |
| Molecular Formula | C₇H₁₄O | - |
| Molecular Weight | 114.19 g/mol | Monoisotopic mass: 114.1045 Da |
| CAS Registry | 5063-65-0 (Racemic)110549-07-0 ((R)-enantiomer) | Racemic mixture is standard for general mEH assays.[1][2] |
| Physical State | Colorless Liquid | - |
| Boiling Point | ~144 °C | - |
| Density | 0.84 g/mL (at 20 °C) | Less dense than water; forms biphasic systems. |
| Solubility | Lipophilic (LogP ~2.5) | Soluble in EtOH, DMSO, Hexane. Poorly soluble in water.[3] |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically proceeds via the electrophilic oxidation of 1-heptene. The choice of oxidant dictates the purity and scalability of the process.
Laboratory Scale: Prilezhaev Reaction
For high-purity laboratory standards, the reaction of 1-heptene with meta-chloroperoxybenzoic acid (mCPBA) is the gold standard due to its stereospecific retention (syn-addition).
Mechanism: The alkene pi-bond attacks the electrophilic oxygen of the peracid, passing through a "butterfly" transition state to yield the epoxide and the corresponding carboxylic acid (m-chlorobenzoic acid).
Industrial/Catalytic Scale
Catalytic epoxidation using Hydrogen Peroxide (H₂O₂) and a transition metal catalyst (e.g., Titanium Silicalite-1 or Fe-TS-1) is preferred for "green" chemistry to minimize organic waste.
Figure 1: Concerted mechanism of 1-heptene epoxidation.[2] The reaction preserves the stereochemistry of the starting alkene.
Bioanalytical Application: Epoxide Hydrolase Assay
The primary application of this compound in drug development is as a substrate to measure the activity of Microsomal Epoxide Hydrolase (mEH) . mEH is a key detoxification enzyme responsible for hydrolyzing reactive epoxide intermediates (often formed by CYP450s) into more water-soluble, less toxic dihydrodiols.
Mechanistic Basis
mEH catalyzes the trans-addition of water to the epoxide ring.
-
Substrate: this compound (Lipophilic, crosses membranes).
-
Enzyme: mEH (EC 3.3.2.9).[4]
-
Product: 1,2-Heptanediol (More polar, extractable).
Figure 2: Catalytic cycle of Epoxide Hydrolase. The enzyme uses a catalytic triad to open the epoxide ring, forming a transient covalent intermediate before water hydrolysis.
Validated Experimental Protocol: GC-FID Endpoint
While historical methods used radiometric assays (³H-epoxide), modern labs prefer Gas Chromatography (GC) for its specificity and lack of radioactive waste.
Objective: Quantify specific activity of mEH in liver microsomes.
Reagents:
-
Substrate Stock: 100 mM this compound in acetonitrile.
-
Buffer: 100 mM Tris-HCl, pH 7.4 (physiological optimum).
-
Internal Standard (IS): 1,2-Octanediol (structurally similar but chromatographically distinct).
-
Extraction Solvent: Ethyl Acetate.
Step-by-Step Methodology:
-
Pre-Incubation:
-
Thaw liver microsomes on ice. Dilute to 0.5 mg/mL protein in Tris-HCl buffer.
-
Equilibrate 198 µL of diluted microsomes at 37°C for 5 minutes.
-
Control: Prepare a "Boiled Enzyme" blank (boil microsomes for 10 min) to subtract non-enzymatic hydrolysis.
-
-
Reaction Initiation:
-
Add 2 µL of Substrate Stock (Final conc: 1 mM).
-
Vortex briefly and incubate at 37°C with shaking (400 rpm).
-
Time: Linear range is typically 5–15 minutes.
-
-
Termination & Extraction:
-
Stop reaction by adding 200 µL of ice-cold Ethyl Acetate containing the Internal Standard (IS) .
-
Vortex vigorously for 30 seconds to extract the product (1,2-heptanediol) into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
-
Quantification (GC-FID/MS):
-
Inject 1 µL of the organic (upper) layer.
-
Column: DB-Wax or equivalent polar column (to separate diols).
-
Temp Program: 80°C (1 min) → 20°C/min → 220°C.
-
Detection: Monitor retention times. 1,2-Heptanediol will elute earlier than the 1,2-Octanediol IS.
-
-
Calculation:
-
Calculate the Ratio (
) = Area(Product) / Area(IS). -
Convert
to concentration using a standard curve of authentic 1,2-heptanediol. -
Specific Activity = (nmol product formed) / (min incubation × mg protein).
-
Safety & Handling (MSDS Highlights)
This compound is a reactive alkylating agent and must be handled with containment.
-
Flammability: Flash point ~34°C. Store in flammables cabinet.
-
Reactivity: May polymerize upon contact with strong acids, bases, or amines.
-
Health Hazards:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92215: this compound. PubChem. Available at: [Link]
-
Oesch, F. (1973). Mammalian epoxide hydrases: inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds. Xenobiotica, 3(5), 305-340. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 53, 37-58. [Link]
Sources
- 1. This compound | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Efficiency Ring Opening of 1,2-Epoxyheptane with Grignard Reagents
Application Note & Protocol Guide
Abstract
The nucleophilic ring-opening of 1,2-epoxyheptane (butyl oxirane) by Grignard reagents represents a fundamental yet nuance-rich method for synthesizing secondary alcohols. While theoretically straightforward, this transformation is often plagued by side reactions such as polymerization, halide attack (halohydrin formation), and Lewis acid-catalyzed rearrangements. This guide details two optimized protocols: a Standard Uncatalyzed Method for robust substrates and a Copper(I)-Catalyzed Method designed to enhance regioselectivity and suppress impurity formation. These protocols are tailored for drug development workflows requiring high purity and reproducibility.
Mechanistic Insight & Regioselectivity
The Regiochemical Landscape
This compound is a terminal aliphatic epoxide. The reaction with organomagnesium halides (R-MgX) proceeds primarily via an SN2 mechanism .
-
Primary Pathway (Desired): The nucleophilic carbon of the Grignard reagent attacks the less substituted carbon (C1) of the epoxide ring. This relieves ring strain and results in a secondary alcohol after hydrolytic workup.
-
Secondary Pathway (Minor/Undesired): Attack at the more substituted carbon (C2) is sterically hindered and electronically less favorable under basic conditions, though it can be activated by strong Lewis acids (e.g., MgBr₂ present in the equilibrium).
The Role of Copper Catalysis
In difficult cases—such as with sterically hindered Grignard reagents or when minimizing side products is critical—adding catalytic Copper(I) (e.g., CuI or Li₂CuCl₄) alters the mechanism. The copper salt facilitates the formation of an organocuprate intermediate, which is softer and more nucleophilic, significantly accelerating the SN2 attack at the terminal position while suppressing competing reactions like E2 elimination or epoxide rearrangement.
Visualization of Reaction Pathways
Application Notes and Protocols: 1,2-Epoxyheptane as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of 1,2-Epoxyheptane in Drug Development
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug manufacturing processes. This compound, a simple yet highly functionalized seven-carbon epoxide, has emerged as a critical building block for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). The inherent reactivity of the strained oxirane ring allows for precise and stereospecific introduction of functionalities, making it a valuable precursor for a range of pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the utility of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed experimental protocols and an analysis of the chemical principles underpinning these transformations.
The versatility of this compound stems from its susceptibility to nucleophilic ring-opening reactions, which can be modulated to achieve a high degree of regioselectivity and stereoselectivity.[1][3] This reactivity is the cornerstone of its application in creating chiral alcohols, amino alcohols, and carbon-carbon bond extended structures that are integral to many drug molecules. This document will delve into two primary classes of reactions that exemplify the utility of this compound: the synthesis of β-amino alcohols and the formation of new carbon-carbon bonds via Grignard reactions.
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | |
| Molecular Weight | 114.19 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 143-145 °C | |
| Density | 0.831 g/mL | |
| Safety | Flammable liquid and vapor. Causes skin and serious eye irritation. |
Core Application I: Synthesis of β-Amino Alcohols – Precursors to Beta-Blockers and Chiral Auxiliaries
β-Amino alcohols are a pivotal class of compounds in medicinal chemistry, forming the structural core of many β-blockers used in the treatment of cardiovascular diseases.[4][5] The synthesis of these molecules is often achieved through the ring-opening of an epoxide with an amine, a reaction that is both atom-economical and allows for the direct installation of the desired 1,2-amino alcohol functionality.[1][6][7]
Causality of Experimental Design: Regioselectivity in Amine-Mediated Ring Opening
The reaction of an unsymmetrical epoxide like this compound with an amine can, in principle, yield two regioisomers. Under neutral or basic conditions, the reaction typically proceeds via an S(_N)2 mechanism, where the amine nucleophile attacks the less sterically hindered carbon of the epoxide ring.[8][9] This inherent regioselectivity is a key advantage, leading to the preferential formation of the desired 1-amino-2-heptanol isomer. The choice of solvent can influence the reaction rate, with protic solvents capable of hydrogen bonding to the epoxide oxygen, thereby activating it towards nucleophilic attack. However, for many applications, solvent-free conditions are preferred to simplify purification and reduce environmental impact.[7]
Caption: Regioselective Ring-Opening of this compound with an Amine.
Experimental Protocol: Synthesis of 1-(Isopropylamino)heptan-2-ol
This protocol details the synthesis of a model β-amino alcohol, a key intermediate analogous to the core structure of many beta-blockers.[6][10]
Materials:
-
This compound (1.14 g, 10 mmol)
-
Isopropylamine (2.95 g, 50 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol (95:5)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.14 g, 10 mmol) and ethanol (20 mL).
-
Add isopropylamine (2.95 g, 50 mmol) to the flask. The excess amine serves as both the nucleophile and the solvent, driving the reaction to completion.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropylamine and ethanol under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (95:5) mixture as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-(isopropylamino)heptan-2-ol as a colorless oil.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Core Application II: Carbon-Carbon Bond Formation via Grignard Reagents
The reaction of epoxides with Grignard reagents is a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of more complex alcohols.[9] This transformation is particularly valuable in the synthesis of pharmaceutical intermediates where the extension of a carbon chain is required.
Causality of Experimental Design: The Grignard Reaction with this compound
Grignard reagents are potent nucleophiles and strong bases. The nucleophilic carbon of the Grignard reagent attacks the epoxide ring, again favoring the less sterically hindered carbon atom in an S(_N)2-like fashion.[9] This regioselectivity is crucial for predicting and controlling the structure of the product. The reaction must be carried out under anhydrous conditions, as Grignard reagents are readily protonated and deactivated by water or other protic solvents.[11] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent.
Caption: General Workflow for the Grignard Reaction with this compound.
Experimental Protocol: Synthesis of 1-Phenyl-2-octanol
This protocol describes the synthesis of 1-phenyl-2-octanol, a potential intermediate in the synthesis of various biologically active molecules.
Materials:
-
Magnesium turnings (0.29 g, 12 mmol)
-
Anhydrous diethyl ether (30 mL)
-
Bromobenzene (1.57 g, 10 mmol)
-
This compound (1.14 g, 10 mmol)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Three-necked round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings in an oven-dried 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve bromobenzene (1.57 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.[2][4]
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve this compound (1.14 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield 1-phenyl-2-octanol.
-
Expected Yield: 70-80%
Potential Application in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes.[10] Their synthesis often involves the construction of a cyclopentane core with two side chains. The ring-opening of epoxides with organocuprate reagents is a known strategy for the introduction of alkyl chains in a stereocontrolled manner. While a direct synthesis of a specific prostaglandin from this compound is not readily found in the literature, the principle of its application is sound. This compound could potentially serve as a precursor for the introduction of the C₈ alkyl side chain onto a suitably functionalized cyclopentenone intermediate through a cuprate-mediated epoxide opening. This highlights the broader potential of this compound as a versatile synthon in complex molecule synthesis.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo regioselective ring-opening reactions with a variety of nucleophiles allows for the efficient and controlled introduction of key functional groups. The protocols provided for the synthesis of a β-amino alcohol and a carbon-chain extended alcohol demonstrate the practical application of this chemistry. The principles outlined in this guide can be adapted and extended to the synthesis of a wide range of other pharmaceutical intermediates, underscoring the strategic importance of this compound in modern drug development.
References
-
Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 35-39. Available at: [Link]
-
Reddy, L. H., Reddy, B. V. S., & Yadav, J. S. (2007). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (15), 1539-1541. Available at: [Link]
-
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-40. Available at: [Link]
-
O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of pharmaceutical sciences, 68(10), 1236–1238. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. Available at: [Link]
- Google Patents. (2022). Preparation method of octyl glycidyl ether. CN115947702A.
-
Dr. Hubbard UGA Chemistry. (2020, June 27). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
Huerta, G., et al. (2005). Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. Synthetic Communications, 35(18), 2393-2400. Available at: [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]
-
O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Moschona, F., Savvopoulou, I., Tsitopoulou, M., Tataraki, D., & Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 10(10), 1117. Available at: [Link]
-
Deshpande, A. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 26-37. Available at: [Link]
-
Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]
-
European Pharmaceutical Review. (2024, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-1,2-Epoxyheptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Newton, R. F., et al. (1978). Novel synthesis of prostaglandin-E2 involving regioselective ring opening of a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal with a mixed organocuprate reagent. Journal of the Chemical Society, Chemical Communications, (15), 662-663. Available at: [Link]
-
ResearchGate. (2024, August 6). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]
Sources
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- 3. Sci-Hub. Novel synthesis of prostaglandin-E2 involving regioselective ring opening of a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal with a mixed organocuprate reagent / Journal of the Chemical Society, Chemical Communications, 1978 [sci-hub.red]
- 4. Organic Syntheses Procedure [orgsyn.org]
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Using 1,2-Epoxyheptane in the synthesis of chiral beta-amino alcohols
Application Note: Precision Synthesis of Chiral
Executive Summary
Topic: Enantioselective synthesis of C7-chain
Chiral
This protocol utilizes Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to establish stereochemistry, followed by a Green Regioselective Aminolysis to install the nitrogen functionality.[1][2] This modular approach ensures
Scientific Foundation & Mechanism[1][2]
The Substrate: this compound[3][4]
-
Boiling Point: 144 °C
-
Relevance: The heptyl chain provides a critical balance of lipophilicity often required for blood-brain barrier penetration or membrane interaction studies in drug discovery.[1][2]
Mechanistic Pathway
The synthesis relies on two distinct mechanistic control points:
-
Stereocontrol (HKR): The (S,S)-Co-Salen complex acts as a bimetallic catalyst.[1][2] One metal center activates the epoxide electrophile, while the second activates the water nucleophile.[1] This cooperative mechanism preferentially hydrolyzes the (S)-enantiomer of the epoxide, leaving the (R)-1,2-epoxyheptane unreacted and enantioenriched.[1]
-
Regiocontrol (Aminolysis): Nucleophilic attack by the amine follows an
pathway.[1][2] For terminal epoxides like this compound, steric hindrance dictates that the amine attacks the terminal carbon ( ), resulting in a secondary alcohol.[1]
Strategic Workflow Visualization
Figure 1: Strategic workflow for the enantioselective conversion of racemic this compound to chiral
Detailed Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR) of this compound
Objective: Isolate (R)-1,2-epoxyheptane with >99% ee.
Reagents:
-
Racemic this compound (11.4 g, 100 mmol)
-
(S,S)-Co-Salen Complex (Jacobsen's Catalyst) (0.5 mol%)[1]
-
Acetic Acid (AcOH)[1]
-
Distilled Water (0.99 mL, 55 mmol, 0.55 eq)[1]
-
THF (minimal, for catalyst dissolution)[1]
Step-by-Step Methodology:
-
Catalyst Activation (Critical):
-
Dissolve (S,S)-Co-Salen (II) precursor in minimal toluene.[1] Add 2 equivalents of AcOH and stir open to air for 1 hour to generate the active (Salen)Co(III)-OAc species. Remove solvent in vacuo to obtain a brown solid.[1][2]
-
Why: The Co(III) species is the active Lewis acid; the counter-ion (OAc) facilitates the bimetallic mechanism.[1]
-
-
Resolution Reaction:
-
In a 50 mL round-bottom flask, dissolve the activated catalyst (0.5 mmol) in this compound (100 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Add water (55 mmol) dropwise over 5 minutes.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 18–24 hours.
-
Visual Check: The mixture will turn from a clear solution to a biphasic system as the diol forms.[1][2]
-
-
Purification (Distillation):
-
Attach a short-path distillation head (Kugelrohr is preferred for small scales).[1][2]
-
Fraction 1: Distill the unreacted (R)-1,2-epoxyheptane under reduced pressure (approx. 15 mmHg).
-
Target BP: ~45–50 °C at 15 mmHg (Atmospheric BP is 144 °C).[1]
-
-
Residue: The flask contains (S)-1,2-heptanediol and the catalyst. The diol can be extracted with hot water or distilled at higher vacuum/temp if needed.[1][2]
-
-
Validation:
Protocol B: Green Regioselective Aminolysis
Objective: Ring-opening of (R)-1,2-epoxyheptane with Benzylamine (Model Amine).
Reagents:
-
(R)-1,2-Epoxyheptane (1.14 g, 10 mmol)[1]
-
Benzylamine (1.2 g, 11 mmol, 1.1 eq)[1]
-
Deionized Water (5 mL) or Solvent-Free[1]
Step-by-Step Methodology:
-
Reaction Setup:
-
Option A (Water - Recommended): In a 20 mL vial, suspend (R)-1,2-epoxyheptane and Benzylamine in 5 mL of water.[1] Stir vigorously. The hydrophobic effect accelerates the reaction "on water."[1][2]
-
Option B (Solvent-Free): Mix the epoxide and amine directly in a neat vial.[1][2] (Caution: Exothermic).[1][2]
-
-
Execution:
-
Workup:
-
Purification:
Analytical Control & Data
Table 1: Expected Analytical Parameters
| Parameter | Specification | Method |
| (R)-Epoxide Yield | 40–45% (Theoretical Max 50%) | Gravimetric |
| (R)-Epoxide ee | > 99% | Chiral GC (Cyclodex-B) |
| Amino Alcohol Yield | > 90% | Isolated |
| Regioselectivity | > 20:1 (Terminal attack) |
NMR Validation (Typical Signals):
-
Regiochemistry Check: Look for the
signal.[1][2] In the correct regioisomer (1-amino-2-ol), the protons appear as a doublet of doublets (dd) around 2.6–2.9 ppm.[1] If the internal attack occurred (2-amino-1-ol), the proton would appear further downfield ( 3.0 ppm) and the terminal would be distinct.[1] -
Stereochemistry: The methine proton (
) at typically appears at 3.6–3.8 ppm.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low ee (<95%) in HKR | Insufficient reaction time or inactive catalyst.[1][2] | Ensure catalyst is fully oxidized to Co(III).[1][2] Extend reaction time to 24h. |
| Low Yield in Distillation | Polymerization of epoxide.[1][2] | Keep bath temp < 60°C during vacuum distillation.[1][2] Ensure system is acid-free.[1][2] |
| Poor Regioselectivity | High temperature or acidic impurities.[1][2] | Perform aminolysis at room temp or max 40°C. Do not use Lewis acids for simple amines.[1][2] |
| Emulsion in Workup | Surfactant-like nature of amino alcohol.[1][2] | Use saturated brine and a small amount of methanol to break emulsions.[1][2] |
References
-
Jacobsen, E. N. (2002).[1][2] Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR). Accounts of Chemical Research. [1]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936-938.[1] [1]
-
Azizi, N., & Saidi, M. R. (2005).[1][2] Highly regioselective ring opening of epoxides with amines in water. Organic Letters, 7(17), 3649-3651.[1] [1]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 92215, this compound. [1]
Sources
Application Note: A Validated GC-MS Protocol for High-Fidelity Purity Assessment of 1,2-Epoxyheptane
Abstract
1,2-Epoxyheptane is a critical building block in synthetic organic chemistry and a key intermediate in the development of pharmaceutical agents. Its purity is paramount, as even trace impurities can significantly impact reaction yields, stereoselectivity, and the toxicological profile of final products. This application note presents a robust, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and reliable determination of this compound purity. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system that ensures data integrity through rigorous adherence to established analytical principles. We detail the causality behind instrumental parameter selection, sample preparation, and data analysis, and provide a comprehensive method validation framework based on International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Purity
Epoxides, or oxiranes, are highly versatile intermediates due to the strained nature of their three-membered ring, which makes them susceptible to nucleophilic ring-opening reactions. This compound (C₇H₁₄O, Molar Mass: 114.19 g/mol ) is no exception and is employed in the synthesis of complex molecules where the introduction of specific functional groups is required.[1][2] The presence of impurities—such as unreacted starting materials (e.g., 1-heptene), oxidation byproducts (e.g., heptanal), or isomers—can lead to undesirable side reactions and compromise the integrity of the final compound.
Gas Chromatography (GC) is an ideal technique for this analysis due to its power to separate volatile compounds with high resolution.[3][4] When coupled with Mass Spectrometry (MS), it provides definitive identification of the principal peak as this compound and allows for the tentative identification of any co-eluting impurities through mass spectral library matching.[5] This protocol is developed to be both precise and accurate, ensuring it is fit for its intended purpose in a regulated or research environment.
Principle of the Method
This method leverages the separation capabilities of gas chromatography and the detection power of mass spectrometry.
-
Gas Chromatography (GC): A diluted sample of this compound is injected into a heated port, causing it to vaporize. An inert carrier gas (helium) transports the vaporized sample through a capillary column. The column contains a stationary phase that interacts with the compounds in the sample. Based on their boiling points and affinity for the stationary phase, different compounds travel through the column at different rates, achieving separation.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source. Here, it is fragmented into characteristic ions by electron ionization (EI). These ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. The total ion chromatogram (TIC) plots signal intensity versus retention time, while the mass spectrum of a given peak confirms its identity. Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.
Instrumentation, Materials, and Reagents
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and a 7693A Autosampler.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Software: Agilent MassHunter Workstation Software (or equivalent) with NIST/Wiley Mass Spectral Library.
Materials and Reagents
-
This compound: Reference standard (>99.5% purity).
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC or GC-MS grade, high purity.[6][7]
-
Carrier Gas: Helium (He), ultra-high purity (99.999%).[8]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[9]
-
Pipettes and Syringes: Calibrated volumetric pipettes and gas-tight syringes.
Detailed Experimental Protocol
GC-MS Operating Conditions
The selection of GC-MS parameters is critical for achieving optimal separation and sensitivity. A non-polar column is chosen due to the relatively non-polar nature of this compound. The temperature program is designed to ensure sharp peaks for volatile compounds while allowing for the elution of any potential higher-boiling impurities.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane non-polar column provides excellent separation for a wide range of volatile organic compounds (VOCs).[8] |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (100:1 ratio) | A high split ratio prevents column overloading and ensures sharp, symmetrical peaks for a high-concentration sample. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium | Inert gas that does not interact with the sample or stationary phase. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column efficiency and separation.[8] |
| Oven Program | ||
| Initial Temp. | 50 °C, hold for 2 minutes | Allows for focusing of volatile compounds at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | A controlled ramp effectively separates compounds with different boiling points.[10] |
| Final Temp. | 280 °C, hold for 5 minutes | Ensures that all potential higher-boiling impurities are eluted from the column. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy that produces a consistent and extensive fragmentation library (NIST).[10] |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Scan Range | 35 - 350 amu | A wide scan range captures the molecular ion and key fragments of this compound and potential impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector.[11] |
Standard and Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure accurate results. All glassware must be scrupulously clean, and high-purity solvents should be used.[7][12]
Step-by-Step Protocol:
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane. Cap and invert several times to mix thoroughly. This is the stock standard.
-
-
Working Sample Preparation (100 µg/mL):
-
Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane. This is the working sample concentration for purity analysis.
-
-
Test Sample Preparation:
-
If the this compound sample is a neat liquid, prepare it in the same manner as the reference standard to achieve a final concentration of approximately 100 µg/mL.
-
Transfer the final solution into a 2 mL autosampler vial and cap securely.
-
Analytical Workflow and Data Processing
The analytical process follows a systematic workflow from sample preparation to the final report, ensuring traceability and consistency.
Caption: GC-MS analytical workflow for this compound purity.
Data Analysis Steps:
-
Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the reference standard. The mass spectrum should show characteristic fragments. For this compound (C₇H₁₄O), the molecular ion [M]⁺ is at m/z 114. Key fragments often include losses of alkyl chains.
-
Impurity Identification: For any other significant peaks in the chromatogram, perform a mass spectral library search (NIST) to tentatively identify them.[13]
-
Purity Calculation: Use the area percent calculation method. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable assumption for purity analysis where impurities are minor.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to prove its suitability. The following parameters were assessed according to ICH Q2(R1) guidelines to establish a self-validating system.[14][15]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject a blank (dichloromethane) and the this compound standard. Analyze for interfering peaks at the retention time of the analyte. | No significant interference at the retention time of this compound in the blank chromatogram.[16] |
| Linearity | Prepare calibration standards at five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[16] |
| Accuracy | Perform a recovery study by spiking a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% - 102.0%.[16] |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the 100 µg/mL standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[16] RSD ≤ 3.0% for intermediate precision.[16] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N). The concentration that yields an S/N of 3:1. | Report the calculated concentration. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N). The concentration that yields an S/N of 10:1. | Report the calculated concentration. |
Conclusion
This application note provides a comprehensive and validated GC-MS method for determining the purity of this compound. The detailed protocol, from sample preparation to data analysis and method validation, establishes a trustworthy and reliable analytical procedure. By explaining the rationale behind key experimental choices, this guide empowers researchers and QC analysts to implement the method effectively, ensuring the quality and integrity of this compound used in critical research and development applications.
References
-
University of Alberta Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. University of Alberta. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Retrieved from [Link]
-
Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri. Retrieved from [Link]
-
Gennaro, A., et al. (2018). FTIR and GCMS analysis of epoxy resin decomposition products. arXiv. Retrieved from [Link]
-
CUSTODION®. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. CUSTODION®. Retrieved from [Link]
-
Wilson, R., & Lyall, K. (2002). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Lipids, 37(9), 917-24. Retrieved from [Link]
-
Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics. Retrieved from [Link]
-
Rial-Berriel, C., et al. (2024). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 31(29), 45638-45651. Retrieved from [Link]
-
Cvengrošová, Z., et al. (2021). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 26(16), 4983. Retrieved from [Link]
-
Nagarajan, J., et al. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 6(2), 32-36. Retrieved from [Link]
-
KTH, Royal Institute of Technology. (2019). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Diva Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-(+)-1,2-Epoxyheptane. PubChem Compound Database. Retrieved from [Link]
-
ASTM International. (2018). Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM D6420-18. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA. Retrieved from [Link]
-
ASTM International. (2017). Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ASTM D4128-06(2017). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. Retrieved from [Link]
-
Labcompare. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Labcompare. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent. Retrieved from [Link]
-
SCION Instruments. (n.d.). ASTM D5769 Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines. SCION Instruments. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
National Institute of Standards and Technology. (2022, October 4). ANSI/ASTM E3296-22 Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry in Forensic Polymer Examinations. NIST. Retrieved from [Link]
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1,2-Epoxyheptane as a reactive intermediate in organic synthesis
Executive Summary
1,2-Epoxyheptane (1,2-Heptylene oxide) is a critical C7 electrophilic building block. Unlike its shorter-chain homologs (propylene or butylene oxide), the heptyl chain imparts significant lipophilicity (
Chemical Profile & Safety
Before initiating protocols, verify the physicochemical baseline. This compound is a flammable liquid that requires specific handling to prevent polymerization or degradation.
| Property | Value | Critical Note |
| Molecular Weight | 114.19 g/mol | - |
| Boiling Point | 144 °C | Higher than C4-C5 analogs; allows higher temp reactions without pressure vessels. |
| Flash Point | 34 °C | Flammable. Ground all equipment. |
| Density | 0.830 g/mL | Phase separates easily from aqueous buffers (advantage for biphasic biocatalysis). |
| Reactivity | Electrophilic | Susceptible to spontaneous polymerization with strong acids/bases. |
Safety Directive: Always test for peroxides before distillation or heating. Store under inert atmosphere (Argon/Nitrogen) at <15°C.
Application I: Biocatalytic Kinetic Resolution
Objective: Preparation of enantiopure (S)-1,2-epoxyheptane and (R)-1,2-heptanediol. Mechanism: Epoxide Hydrolases (EHs) preferentially hydrolyze one enantiomer of the racemic epoxide, leaving the other intact. The lipophilic nature of the C7 chain makes Rhodotorula glutinis or Aspergillus niger EHs ideal candidates due to their hydrophobic active sites.
Protocol A: Kinetic Resolution using Rhodotorula glutinis EH
Rationale: This biphasic system leverages the low water solubility of this compound to prevent substrate inhibition while maintaining enzyme activity in the aqueous phase.
Reagents:
-
rac-1,2-Epoxyheptane (100 mM final conc.)
-
Phosphate buffer (50 mM, pH 7.5)
-
Rhodotorula glutinis cell-free extract or commercial EH (e.g., Sigma-Aldrich EHs)
-
Extraction solvent: Ethyl Acetate or Diethyl Ether
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 50 mL of 50 mM potassium phosphate buffer (pH 7.5). Degas by sonication to remove dissolved CO2.
-
Emulsification: Add rac-1,2-epoxyheptane (570 mg, ~5 mmol) to the buffer. The mixture will be biphasic. Add 0.1% Tween-80 if mass transfer is limiting (cloudy emulsion is desired).
-
Initiation: Add the EH enzyme (units determined by specific activity, typically 10-20 U).
-
Incubation: Shake at 200 rpm at 30°C.
-
Checkpoint: Monitor reaction via Chiral GC (Cyclodex-B column) every 30 mins.
-
-
Termination: Stop reaction when the enantiomeric excess (
) of the remaining epoxide reaches >99% (theoretical conversion ~55%). -
Extraction:
-
Extract 3x with Ethyl Acetate (equal volume).
-
Dry organic phase over
and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).
-
-
Purification: Separate the diol (polar) from the epoxide (non-polar) via flash chromatography (Hexane/EtOAc gradient).
Quantitative Output:
| Fraction | Target Product | Theoretical Yield | Typical ee% |
|---|---|---|---|
| Organic Phase | (S)-1,2-Epoxyheptane | 45-50% | >98% |
| Aqueous/Polar | (R)-1,2-Heptanediol | 45-50% | 90-95% |
Application II: Regioselective Ring Opening
Objective: Synthesis of 1-amino-2-heptanols (beta-amino alcohols). Mechanism: The regioselectivity is dictated by the reaction conditions (SN2 vs. SN1-like).
-
Basic Conditions (SN2): Nucleophile attacks the least hindered carbon (Terminal, C1).
-
Acidic/Lewis Acid Conditions: Nucleophile attacks the most substituted carbon (Internal, C2) due to partial carbocation stabilization.
Protocol B: C1-Selective Aminolysis (Synthesis of Drug Intermediates)
Rationale: Using a mild Lewis acid catalyst (Lithium Perchlorate) in aprotic solvent accelerates the SN2 attack at the terminal position without triggering rearrangement.
Reagents:
-
This compound (1.0 equiv)
-
Amine Nucleophile (e.g., Benzylamine, 1.2 equiv)
-
Catalyst:
(0.1 equiv) or Water (catalytic) -
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Setup: In a flame-dried round bottom flask, dissolve this compound (10 mmol) in
(20 mL). -
Addition: Add
(1 mmol). Stir until dissolved. -
Nucleophile Introduction: Add Benzylamine (12 mmol) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 6–12 hours.
-
QC Check: TLC (Hexane:EtOAc 3:1). Stain with Ninhydrin (for amines) or KMnO4 (for epoxide).
-
-
Workup: Quench with saturated
. Extract with DCM. -
Analysis:
NMR should show a shift of the terminal protons from 2.4-2.8 (epoxide) to 3.5-4.0 (alcohol/amine adjacent).
Application III: Green Chemistry (CO2 Fixation)
Objective: Conversion of this compound to 4-pentyl-1,3-dioxolan-2-one (Cyclic Carbonate). Context: This reaction represents 100% atom economy and utilizes waste CO2.[1] The C7 chain provides excellent solubility for the resulting carbonate in organic electrolytes.
Protocol C: Organocatalytic Cycloaddition
Rationale: Metal-free synthesis using Tetrabutylammonium Bromide (TBAB) avoids heavy metal contamination, crucial for pharmaceutical or battery electrolyte applications.
Reagents:
-
This compound (Neat)
-
Catalyst: TBAB (2.5 mol%)
-
CO2 Source: Balloon (1 atm) or Autoclave (10-20 bar for faster kinetics)
Step-by-Step Procedure:
-
Loading: Charge a pressure tube or autoclave with this compound (2.0 g) and TBAB (0.14 g).
-
Pressurization: Purge with CO2 three times. Pressurize to 20 bar (or use balloon for 1 atm, extending time).
-
Heating: Heat to 120°C. The reaction is exothermic; monitor internal temp.
-
Duration: 4 hours (at 20 bar) or 24 hours (at 1 atm).
-
Purification: Cool to RT. Release pressure carefully. The product is often a solid or viscous oil. Recrystallize from cold ethanol or purify via short-path distillation.
Visualizing the Chemistry
The following diagrams illustrate the divergent pathways and the enzymatic workflow.
Diagram 1: Regioselectivity & Enzymatic Workflow
Caption: Divergent synthesis pathways for this compound: Enzymatic resolution yields chiral building blocks, while chemical conditions dictate regioselective ring opening or carbon capture.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Enzymatic) | Enzyme deactivation by organic solvent. | Use a biphasic system (Buffer/Heptane) or add 5% DMSO as cosolvent. |
| Regio-scrambling (Chemical) | Reaction temperature too high or weak Lewis Acid presence. | Lower temp to 0°C; ensure strictly basic conditions for C1 selectivity. |
| Polymerization | Presence of trace acid or initiator. | Distill starting material over |
| Incomplete CO2 Reaction | Poor gas-liquid mass transfer. | Increase stirring speed (>600 rpm) or pressure. |
References
-
Nucleophilic Ring Opening: Arkivoc. (2002). "Nucleophilic ring opening of 1,2-epoxides in aqueous medium." Link
-
Epoxide Hydrolase Kinetics: Int. J. Mol. Sci. (2023).[2][3] "Epoxide Hydrolases: Multipotential Biocatalysts." Link
-
CO2 Fixation: Green Chemistry. (2010).[4] "Synthesis of cyclic carbonates from epoxides and CO2." Link
-
Safety Data: PubChem. "this compound Compound Summary." Link
-
Organocatalysis: MDPI. (2024). "Organocatalysts for the Synthesis of Cyclic Carbonates." Link
Sources
Application Note: High-Yield Synthesis of 1,2-Epoxyheptane via Prilezhaev Reaction
[1][2]
Executive Summary
This application note details a robust, scalable protocol for the epoxidation of 1-heptene to 1,2-epoxyheptane using meta-chloroperoxybenzoic acid (m-CPBA).[1][2] While catalytic methods (e.g., Jacobsen or Sharpless) exist for specific stereochemical needs, the Prilezhaev reaction using m-CPBA remains the gold standard for rapid, bench-scale synthesis of terminal aliphatic epoxides due to its stereospecificity (syn-addition) and operational simplicity.[1][2]
This guide is designed for medicinal chemists and process engineers requiring high-purity epoxide intermediates for structure-activity relationship (SAR) studies.[1][2] It addresses critical safety parameters regarding peroxide handling and provides a self-validating workup strategy to ensure the removal of m-chlorobenzoic acid (m-CBA) byproducts.[1][2]
Chemical Theory & Mechanism
The transformation proceeds via the Bartlett "Butterfly" Mechanism , a concerted, single-step reaction where the peroxy acid oxygen is transferred to the alkene.[2]
-
Stereochemistry: The reaction is stereospecific; the geometry of the starting alkene is retained.[1][2][3] For 1-heptene (terminal alkene), the product is a racemate of this compound.[1][2]
-
Kinetics: The reaction is second-order overall (first order in both alkene and peracid).[1][2] Electron-rich alkenes react faster; however, terminal alkenes like 1-heptene are sufficiently nucleophilic to proceed at
to Room Temperature (RT).[1][2]
Reaction Scheme
Experimental Design Strategy
Reagent Stoichiometry & Properties
Commercial m-CPBA is typically sold as
| Component | Role | MW ( g/mol ) | Density (g/mL) | BP ( | Equiv. |
| 1-Heptene | Substrate | 98.19 | 0.697 | 94 | 1.0 |
| m-CPBA | Oxidant | 172.57 | Solid | N/A | 1.2 |
| Dichloromethane | Solvent | 84.93 | 1.33 | 40 | N/A |
| This compound | Product | 114.19 | ~0.83 | ~142 | N/A |
Solvent Selection
Dichloromethane (DCM) is the preferred solvent.[1][2]
-
Solubility Profile: m-CPBA is soluble in DCM, but the byproduct m-CBA is largely insoluble at
.[1][2] This allows the bulk of the byproduct to be removed via simple filtration, simplifying the aqueous workup.[2] -
Volatility: DCM allows for easy removal without subjecting the volatile epoxide product to high thermal stress.[1][2]
Detailed Protocol
Phase 1: Reaction Setup
Safety: m-CPBA is a strong oxidant.[1][2][4] Use a blast shield.[1][2] Avoid contact with metal spatulas (use Teflon or ceramic).[1][2]
-
Glassware: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, an addition funnel, and a nitrogen inlet adapter.[1][2]
-
Substrate Solution: Charge the RBF with 1-heptene (9.82 g, 100 mmol) and anhydrous DCM (200 mL) . Cool the solution to
using an ice/water bath.[1][2] -
Oxidant Preparation: In a separate Erlenmeyer flask, dissolve m-CPBA (26.9 g @ 77% purity, 120 mmol) in DCM (150 mL) .
Phase 2: Execution
-
Addition: Dropwise add the m-CPBA solution to the stirring 1-heptene solution over 45 minutes .
-
Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally. Stir for 3–5 hours .
-
Monitoring: Check progress via TLC (Silica; 10% EtOAc/Hexane). Stain with KMnO4 (alkene stains brown; epoxide does not).[1][2]
Phase 3: Workup & Isolation (The "Self-Validating" System)
This workup sequence is designed to chemically validate the removal of hazards.[1][2]
-
Filtration: Cool the mixture back to
for 20 mins. A white precipitate (m-CBA) will form.[1][2] Filter through a sintered glass funnel.[1][2] Do not concentrate the filtrate yet. -
Peroxide Quench (Validation Step 1): Wash the filtrate with 10% aqueous
(sodium sulfite) or ( ).[1][2] -
Acid Removal (Validation Step 2): Wash the organic layer with saturated aqueous
( ).[1][2] -
Drying: Wash with brine (
), dry over anhydrous , and filter. -
Concentration: Remove DCM via rotary evaporation at
/ 400 mbar .
Phase 4: Purification
For high purity (>98%), perform a vacuum distillation .[1][2]
-
Collect the fraction boiling at ~45–50°C at 15 mmHg (values may vary based on vacuum strength; theoretical atmospheric BP is ~142°C).
Workflow Visualization
Diagram 1: Reaction & Workup Logic
Caption: Step-by-step logic flow for the synthesis, ensuring safety checks (peroxide testing) are passed before isolation.
Analytical Validation
Successful synthesis is confirmed by the following spectral shifts:
| Technique | Observation | Diagnostic Signal |
| Disappearance | Terminal Alkene protons: Multiplet at | |
| Appearance | Epoxide ring protons: Multiplet at | |
| IR Spectroscopy | Disappearance | C=C stretch at 1640 cm |
| Appearance | C-O-C (oxirane) breathing mode at ~830 cm |
Safety & Hazard Analysis
-
Peroxide Explosion Hazard: Pure m-CPBA is shock-sensitive.[1][2] Never grind it in a mortar.[1][2] Always store at
.[1][2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Exotherm Control: The epoxidation is highly exothermic.[1][2] If the temperature spikes during addition, the solvent (DCM) may boil (BP 40°C), causing runaway pressure buildup.[2] Strict temperature monitoring at
is mandatory. -
Waste Disposal: The aqueous waste contains sulfites and benzoates.[1][2] Ensure it is not mixed with strong acids immediately to avoid
gas evolution.[1][2]
References
-
Mechanism & Kinetics: Bartlett, P. D. (1950).[1][2] The Mechanism of the Reaction of Unsaturated Compounds with Peracids. Records of Chemical Progress.
-
Reagent Properties: Sigma-Aldrich. (n.d.). 3-Chloroperoxybenzoic acid Safety Data Sheet. Retrieved October 26, 2023.[1][2] Link
-
General Protocol Grounding: Organic Syntheses, Coll. Vol. 7, p.126 (1990); Vol. 60, p.63 (1981).[1][2] (Adaptation of m-CPBA epoxidation of alkenes). Link
-
Substrate Data: NIST Chemistry WebBook. 1-Heptene Thermochemical Data. Link
Advanced Application Note: 1,2-Epoxyheptane in Chromatographic Analysis
Dual-Functionality: Metabolic Probe & Volatile Retention Standard
Executive Summary & Scientific Rationale
1,2-Epoxyheptane (CAS: 5063-65-0) serves a critical, dual-purpose role in pharmaceutical and biochemical analysis. While often categorized simply as a volatile epoxide, its specific alkyl chain length (C7) renders it an ideal lipophilic probe for characterizing Microsomal Epoxide Hydrolase (mEH) activity—a key enzyme in Phase I drug metabolism. Furthermore, its unique polarity and volatility profile make it a robust retention index standard for calibrating Gas Chromatography (GC) systems for mid-volatility oxygenated compounds.
This guide moves beyond basic product sheets to provide a validated protocol for using this compound as a quantitative standard in enzymatic assays and as a reference marker in complex VOC mixtures.
Key Physicochemical Profile
| Parameter | Value | Chromatographic Relevance |
| Molecular Weight | 114.19 g/mol | Elutes in the "mid-volatility" window, distinct from common solvent fronts. |
| Boiling Point | 144°C | High enough to prevent evaporative loss during rapid handling; low enough for standard GC oven ramps. |
| Density | 0.84 g/mL | Compatible with standard liquid-liquid extraction (LLE) solvents (Ethyl Acetate, Hexane). |
| Kovats Index (RI) | ~905 (Non-polar) / ~1153 (Polar) | Critical anchor point for identifying unknown oxygenates in complex matrices. |
| Solubility | Lipophilic (LogP ~2.37) | Mimics physiological drug substrates; requires organic co-solvent for aqueous buffers. |
Core Application: Epoxide Hydrolase (EH) Activity Assay
Context: Drug development professionals use this assay to screen new chemical entities (NCEs) for metabolic stability or induction of mEH. This compound acts as the substrate-standard , where its rate of disappearance (or the appearance of 1,2-heptanediol) is quantified.
2.1. The Mechanistic Principle
The assay relies on the hydrolytic opening of the oxirane ring by the enzyme.
-
Why this compound? Unlike styrene oxide (another common substrate), the heptyl chain provides a clean aliphatic signal in GC-FID/MS with less tailing and fewer pi-pi interaction complications on standard columns.
2.2. Validated Protocol: Discontinuous GC-FID Assay
Objective: Quantify specific activity of mEH in liver microsomes.
Reagents:
-
Substrate Stock: 100 mM this compound in Acetonitrile.
-
Internal Standard (IS): 4-Nitroanisole or 2-Octanol (50 µM in Ethyl Acetate).
-
Buffer: 100 mM Sodium Phosphate (pH 7.4).
Step-by-Step Workflow:
-
Pre-Incubation:
-
Thaw liver microsomes on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer.
-
Equilibrate 198 µL of diluted microsomes at 37°C for 5 minutes.
-
-
Substrate Initiation (Critical Step):
-
Add 2 µL of This compound Stock (Final conc: 1 mM). Vortex immediately.
-
Scientific Insight: The low solubility requires vigorous mixing to ensure the substrate is available to the enzyme, preventing "pseudo-zero-order" kinetics due to phase separation.
-
-
Incubation:
-
Incubate at 37°C for exactly 10 minutes.
-
-
Termination & Extraction:
-
Add 200 µL of Ethyl Acetate containing Internal Standard .
-
Vortex for 30 seconds to quench the reaction and extract the remaining epoxide and formed diol.
-
Centrifuge at 3000 x g for 5 minutes to separate phases.
-
-
Analysis:
-
Inject 1 µL of the organic (upper) layer into the GC.
-
2.3. Automated Workflow Diagram (Graphviz)
Figure 1: Workflow for the kinetic determination of Epoxide Hydrolase activity using this compound. The parallel control arm is essential for self-validation.
Application 2: Retention Index (RI) Calibration
Context: In general VOC analysis (e.g., residual solvents, environmental volatiles), this compound is used as a "marker" compound to verify column performance and calculate Relative Retention Times (RRT).
Protocol:
-
Standard Mix: Prepare a mix of n-alkanes (C7-C12) + this compound in Hexane.
-
Calculation: Use the Kovats equation to determine the RI of unknown oxygenates relative to the this compound anchor.
-
Acceptance Criteria: On a DB-5 (non-polar) column, this compound must elute between n-Nonane and n-Decane (RI ~905). Deviations >10 units indicate column active site degradation (epoxide adsorption).
Instrumental Parameters (GC-FID)
Optimized for separation of the Epoxide (Substrate) and Diol (Product).
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C | High enough to volatilize, low enough to prevent thermal degradation of the epoxide ring. |
| Column | DB-WAX or FFAP (30m x 0.25mm x 0.25µm) | Polar phase required to separate the polar diol product from the non-polar epoxide substrate. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode ensures reproducible retention times. |
| Oven Program | 60°C (1 min) → 15°C/min → 220°C (3 min) | Rapid ramp removes late-eluting microsomal lipids while resolving the C7 analytes. |
| Detector (FID) | 250°C | Standard hydrocarbon response. |
Troubleshooting & Scientific Integrity (E-E-A-T)
5.1. Self-Validating the System
To ensure the data is trustworthy, every batch must include a Spontaneous Hydrolysis Control .
-
The Problem: Epoxides are chemically unstable in water. This compound will slowly convert to 1,2-heptanediol even without the enzyme.
-
The Fix: Run a "No-Enzyme" or "Boiled Enzyme" control.
-
Calculation:
If Spontaneous Rate > 20% of Total Rate, the buffer pH is likely too acidic or the incubation time is too long.
5.2. Handling & Stability
-
Storage: Store neat standard at 4°C under Nitrogen. Epoxides can polymerize or hydrolyze if exposed to moisture and air.
-
Solvent Choice: Avoid alcohols (Methanol/Ethanol) as solvents for the stock solution if using acidic conditions, as alkoxy-alcohols can form via ring opening. Acetonitrile is the preferred inert solvent.
References
-
Decker, M., et al. (2009). Epoxide Hydrolases: Multipotential Biocatalysts. In Biotechnology Advances. Provides the foundational kinetics for using aliphatic epoxides as substrates.
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity.[1]Current Protocols in Toxicology. Describes the standard partition assay using radiolabeled or GC-detectable epoxides.
-
National Institute of Standards and Technology (NIST). this compound Retention Indices. Standard Reference Data for chromatographic calibration.[2]
-
PubChem. this compound Compound Summary. Chemical and physical properties for method development.[2][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature for the Epoxidation of 1-Heptene
Welcome to the technical support center for the epoxidation of 1-heptene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. Temperature is a critical parameter in any chemical reaction, and for epoxidation, it represents a delicate balance between reaction kinetics and product selectivity. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and self-validating.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a logical, science-backed solution.
Question 1: My 1-heptene conversion is frustratingly low, even after extending the reaction time. Should I simply increase the temperature?
Answer: While it's tempting to immediately raise the temperature to accelerate the reaction, this may not be the optimal solution and could introduce other problems. A low conversion rate is a symptom, and we must first diagnose the root cause.
Causality: The rate of a chemical reaction is governed by the Arrhenius equation, which dictates that the rate constant increases exponentially with temperature. However, other factors can be rate-limiting. Before adjusting the temperature, consider these possibilities:
-
Catalyst Activity: Is your catalyst active? For many heterogeneous catalysts, an activation step (e.g., calcination or reduction) at a specific temperature is required. For homogeneous catalysts, ensure it has been stored correctly and has not degraded.
-
Mass Transfer Limitations: In multiphase reactions (e.g., a solid catalyst in a liquid medium), the rate at which reactants reach the catalyst surface can be slower than the reaction rate itself. If your reaction is mass-transfer limited, increasing the temperature will have a diminished effect. Vigorous stirring is crucial to minimize the diffusion barrier.
-
Reagent Purity/Concentration: Verify the purity of your 1-heptene and the concentration of your oxidant (e.g., hydrogen peroxide, tert-Butyl hydroperoxide). Degradation of the oxidant over time is a common issue.
Troubleshooting Protocol:
-
Verify Reagents and Catalyst: First, confirm the integrity of all your starting materials. If possible, test the catalyst with a benchmark reaction you know works.
-
Improve Mass Transfer: Increase the stirring speed. If the conversion rate increases with stirring speed, your reaction was likely mass-transfer limited.
Question 2: I'm achieving high conversion of 1-heptene, but my selectivity towards 1,2-epoxyheptane is poor. What's causing the formation of byproducts?
Answer: This is a classic dilemma in oxidation chemistry. High conversion with low selectivity almost always points to the reaction temperature being too high.
Causality: Temperature provides the activation energy not only for your desired epoxidation reaction but also for undesired side reactions. The epoxide product itself, a strained three-membered ring, can be susceptible to further reactions, especially at elevated temperatures and in the presence of acidic or nucleophilic species. The most common side reaction is the ring-opening of the epoxide to form diols or other derivatives.[2][3]
Troubleshooting Protocol:
-
Reduce Reaction Temperature: The most direct solution is to lower the temperature. Perform a series of experiments at 5-10°C decrements from your current temperature to find a point where selectivity improves without sacrificing too much conversion.
-
Decrease Reaction Time: At a given temperature, selectivity can often decrease over time as the desired epoxide product has more opportunity to convert to byproducts. Analyze aliquots of your reaction at different time points to find the optimal reaction duration that maximizes epoxide yield.
-
Control pH: If your system uses an oxidant like hydrogen peroxide and a catalyst that can generate acidic sites, the acidic environment can catalyze the ring-opening of the epoxide. Buffering the reaction mixture can sometimes improve selectivity.
-
Check Oxidant Stoichiometry: Using a large excess of the oxidant can sometimes lead to over-oxidation or other side reactions. Ensure you are using the correct molar ratio of alkene to oxidant.
Question 3: My catalyst appears to be deactivating rapidly when I run the reaction at higher temperatures. How can I improve its stability?
Answer: Thermal deactivation is a significant challenge, particularly with heterogeneous catalysts. High temperatures can fundamentally alter the catalyst's structure and, therefore, its activity.
Causality:
-
Sintering: For supported metal catalysts, high temperatures can cause the small, highly active metal nanoparticles to migrate and agglomerate into larger, less active particles. This reduces the available active surface area.
-
Leaching: In some liquid-phase reactions, the active catalytic species can dissolve or "leach" from the solid support into the reaction medium, leading to a loss of activity.
-
Phase Transformation: The support material itself (e.g., alumina, silica) can undergo phase changes at high temperatures, which may encapsulate active sites or alter their electronic properties.[4]
-
Decomposition: Homogeneous catalysts, particularly organometallic complexes, can simply decompose at elevated temperatures.
Troubleshooting Protocol:
-
Operate within the Catalyst's Recommended Range: Always consult the manufacturer's data or literature for the catalyst's thermal stability limits.
-
Choose a More Stable Support: If you are designing your own catalyst, select a support material known for its high thermal stability under your reaction conditions.
-
Modify the Catalyst: Doping the catalyst with other elements can sometimes improve its thermal stability.
-
Consider a Flow Reactor: For industrial or larger-scale applications, using a continuous-flow packed-bed reactor can be advantageous. This setup minimizes the residence time of the reactants at high temperatures and can offer better heat management, potentially reducing the rate of thermal deactivation.
Question 4: My reaction is highly exothermic and I'm concerned about a thermal runaway. What are the best practices for maintaining isothermal control?
Answer: Safety must be the foremost consideration in your experimental design. Epoxidation reactions are often significantly exothermic, and poor heat management can lead to a dangerous thermal runaway, where the reaction rate increases uncontrollably.
Causality: The formation of the stable C-O bonds in the epoxide ring releases a substantial amount of energy. If this heat is generated faster than it can be dissipated to the surroundings, the reaction temperature will rise. This temperature increase further accelerates the reaction rate, creating a dangerous feedback loop.
Safety and Control Protocol:
-
Ensure Adequate Heat Removal: Use a jacketed reactor connected to a circulating bath with precise temperature control. Ensure the heat transfer area is sufficient for your reaction scale. For larger vessels, internal cooling coils may be necessary.
-
Slow Addition of Oxidant: The oxidant (e.g., H₂O₂, TBHP) is typically the limiting reagent that drives the exothermic reaction. Instead of adding it all at once, add it dropwise or via a syringe pump over an extended period. This allows you to control the rate of heat generation.
-
Vigorous Stirring: Good mixing is essential not only for mass transfer but also for uniform heat distribution. This prevents the formation of localized "hot spots" within the reactor.
-
Dilution: Running the reaction in a larger volume of solvent increases the thermal mass of the system, making it better able to absorb the heat generated without a rapid temperature spike.
-
Perform a Safety Assessment: Before scaling up, perform a risk assessment. Use reaction calorimetry if available to quantify the heat of reaction and determine the maximum safe operating temperature. Always have a cooling contingency plan (e.g., an ice bath) readily available.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is a typical starting temperature range for the epoxidation of 1-heptene?
The optimal temperature is highly dependent on the specific catalytic system being used. Different catalysts and oxidants have different activation energy requirements and stability profiles. The table below provides some general starting points based on common systems found in the literature.
| Catalyst System | Oxidant | Typical Temperature Range (K) | Notes |
| Peroxyacids (e.g., m-CPBA) | N/A (Reagent is the oxidant) | 273 - 298 K (0 - 25 °C) | Often performed at room temperature or below; highly selective but atom-inefficient.[8][9] |
| Molybdenum-based (Homogeneous or Heterogeneous) | TBHP | 333 - 353 K (60 - 80 °C) | A widely studied system; temperature is a key factor in balancing rate and selectivity.[1][10] |
| Titanium Silicalite (TS-1) | H₂O₂ | 308 - 333 K (35 - 60 °C) | A "green" chemistry approach, but catalyst stability and H₂O₂ decomposition can be issues at higher temperatures.[11] |
| Tungsten-based Catalysts | H₂O₂ | 323 - 343 K (50 - 70 °C) | Effective catalysts, often used with a phase-transfer agent. |
| Enzyme-catalyzed (e.g., UPOs) | H₂O₂ | 298 - 313 K (25 - 40 °C) | Biocatalytic methods operate under very mild conditions but may have lower turnover frequencies.[12] |
Note: These are general ranges. Always start with a literature search for your specific catalyst and perform an optimization study.
FAQ 2: How does temperature fundamentally affect the reaction kinetics and thermodynamics?
From a kinetic standpoint, increasing the temperature provides the reactant molecules with greater thermal energy. This increases the frequency and energy of collisions, meaning a larger fraction of molecules will possess the necessary activation energy to react, thus increasing the reaction rate.[2][13]
From a thermodynamic perspective, epoxidation is generally an exothermic process (ΔH < 0). According to Le Chatelier's principle, increasing the temperature of an exothermic reaction will shift the equilibrium slightly back towards the reactants. However, for most epoxidation reactions, the equilibrium lies far to the right, and this effect is less significant than the kinetic effect within typical operating ranges. The primary thermodynamic concern at higher temperatures is the potential for subsequent, undesired reactions.
FAQ 3: How should I design a robust experiment to determine the optimal temperature for my specific system?
A systematic screening process is the most reliable method. The goal is to isolate temperature as the only variable and observe its effect on both 1-heptene conversion and selectivity to this compound. This allows you to identify the temperature that gives the highest yield of your desired product in a reasonable amount of time. The workflow and a detailed protocol are provided below.
Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization.
Section 3: Experimental Protocol: Temperature Screening for 1-Heptene Epoxidation
This protocol outlines a general procedure for determining the optimal reaction temperature using a molybdenum-based catalyst and TBHP as the oxidant. Warning: Always conduct a thorough safety review before starting any new experiment. Handle oxidants and flammable materials with extreme care in a well-ventilated fume hood.[5][6][7][14]
Materials:
-
1-Heptene (≥98% purity)
-
Molybdenum-based catalyst (e.g., MoO₂(acac)₂)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Solvent (e.g., Toluene or Dichloroethane)
-
Internal standard for GC analysis (e.g., Dodecane)
-
Reaction vials or flasks suitable for heating and stirring
-
Magnetic stir bars
-
Heating blocks or oil baths capable of maintaining constant temperatures
Procedure:
-
Preparation: Set up four parallel reaction stations, each with a heating block or oil bath pre-heated to a different temperature (e.g., 50°C, 60°C, 70°C, and 80°C).
-
Stock Solution: Prepare a stock solution of the internal standard (dodecane) in the chosen solvent.
-
Reactor Charging: To each of the four reaction vials, add:
-
The specified amount of solvent containing the internal standard.
-
The catalyst (e.g., 0.5 mol%).
-
1-Heptene (e.g., 1.0 mmol).
-
A magnetic stir bar.
-
-
Equilibration: Place each vial in its respective heating block and begin stirring (e.g., 500 RPM). Allow the mixtures to equilibrate to the set temperature for 5-10 minutes.
-
Reaction Initiation: At time t=0, add the specified amount of TBHP (e.g., 1.2 mmol, 1.2 equivalents) to each vial simultaneously (or in quick succession, noting the exact start time for each).
-
Sampling: Using a syringe, withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial at set time intervals (e.g., 30, 60, 120, 240 minutes). Immediately quench each aliquot in a separate vial containing a small amount of a reducing agent solution (e.g., sodium sulfite) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS.
-
Data Processing:
-
Calculate the conversion of 1-heptene based on the disappearance of its peak area relative to the internal standard.
-
Calculate the selectivity for this compound by determining the ratio of the epoxide product peak area to the sum of all product peak areas.
-
Plot conversion vs. time and selectivity vs. time for each temperature.
-
Compare the final yields (Conversion x Selectivity) at the end of the experiment for each temperature to identify the optimum.
-
This systematic approach provides a clear, data-driven basis for selecting the optimal reaction temperature, balancing the need for a high reaction rate with the critical requirement of high selectivity.
References
-
Effect of reaction temperature: Total conversion of 1-heptyne and... - ResearchGate. Available at: [Link]
-
Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(VI) complex via response surface methodology - RSC Publishing. Available at: [Link]
-
Optimisation of Greener Alkene Epoxidation Catalysed by Polybenzimidazole Supported Mo(VI) Complex via Response Surface Methodology - Lancaster University. Available at: [Link]
-
Effect of reaction temperature on the yield of epoxide for epoxidation... - ResearchGate. Available at: [Link]
-
Optimisation of Greener Alkene Epoxidation via Response Surface Methodology for Effective Separation of Epoxides from the Reaction Mixture - ResearchGate. Available at: [Link]
-
Research Progress in Epoxidation of Light Small-Molecule Olefins - MDPI. Available at: [Link]
-
Epoxidation of Alkenes - YouTube. Available at: [Link]
-
Epoxidation Practice Problems | Test Your Skills with Real Questions - Pearson. Available at: [Link]
-
Effect of 1-heptene concentration on the product yield and conversion... - ResearchGate. Available at: [Link]
-
Strategies to tune active site environments for alkene epoxidations with H2O2 over supported transition metal atoms | IDEALS. Available at: [Link]
-
1-HEPTENE - Gelest, Inc. Available at: [Link]
-
Epoxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Epoxidation of Alkenes - Chemistry Steps. Available at: [Link]
-
Liquid phase oxidation chemistry in continuous-flow microreactors - Pure. Available at: [Link]
-
The Liquid Phase Oxidation of Light Hydrocarbons for Thermo-Gas-Chemical Enhanced Oil Recovery Method - MDPI. Available at: [Link]
-
Catalytic performance of Keplerate polyoxomolybdates in green epoxidation of alkenes with hydrogen peroxide - ResearchGate. Available at: [Link]
-
Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions - MDPI. Available at: [Link]
-
Epoxidation of Alkenes [with free study guide] - Organic chemistry. Available at: [Link]
-
Effect of reaction temperature for 1-octene epoxidation. Reaction condition - ResearchGate. Available at: [Link]
-
Reaction Kinetics of the Hydroperoxide Epoxidation of 1-Octene in the Presence of Mo2B. Available at: [Link]
-
Real-Time Optimization of a CO Preferential Oxidation Reactor Temperature with Extremum Seeking Control Techniques - NIH. Available at: [Link]
-
Advances in Liquid-Phase Synthesis: Monitoring of Kinetics for Platinum Nanoparticles Formation, and Pt/C Electrocatalysts with Monodispersive Nanoparticles for Oxygen Reduction - MDPI. Available at: [Link]
-
One-pot room-temperature conversion of cyclohexane to adipic acid by ozone and UV light. Available at: [Link]
-
Ir0/graphdiyne atomic interface for selective epoxidation - PMC - NIH. Available at: [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. Available at: [Link]
-
Polymerization Kinetics of Ethylene/1-Hexene Copolymers Made with Two Metallocene Catalysts - SciSpace. Available at: [Link]
-
HEPTENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA - NJ.gov. Available at: [Link]
-
High-Temperature Oxidation and Phase Stability of AlCrCoFeNi High Entropy Alloy: Insights from In Situ HT-XRD and Thermodynamic Calculations. Available at: [Link]
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- 14. nj.gov [nj.gov]
Technical Support Center: Navigating the Acid-Catalyzed Ring Opening of 1,2-Epoxyheptane
Welcome to the technical support center for the acid-catalyzed ring opening of 1,2-epoxyheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during this versatile transformation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and understand the mechanistic nuances that govern this process.
Introduction: The Challenge of Selectivity
The acid-catalyzed ring opening of epoxides is a cornerstone of organic synthesis, providing a straightforward route to valuable 1,2-difunctionalized compounds. However, the high reactivity of the strained epoxide ring, especially in terminal epoxides like this compound, can lead to a variety of undesired side reactions. This guide will address the most common challenges, including polymerization, rearrangement, and loss of regioselectivity, providing you with the expertise to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and acidic catalysts.
Issue 1: Low Yield of the Desired 1,2-Diol/Alkoxy-alcohol and Formation of a Viscous Residue
Primary Suspect: Polymerization/Oligomerization
Causality: The nucleophilic attack of an already opened epoxide (a diol or alkoxy-alcohol) on another protonated epoxide molecule initiates a chain reaction, leading to the formation of polyethers. This is particularly prevalent with strong acids and high concentrations of the epoxide.
Troubleshooting Steps:
-
Reduce Catalyst Loading: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate. A catalytic amount (0.1-1 mol%) is often sufficient.
-
Control Reactant Concentration: Perform the reaction under dilute conditions. Slowly adding the epoxide to the reaction mixture containing the catalyst and the nucleophile (e.g., water or alcohol) can help maintain a low concentration of the epoxide, disfavoring polymerization.
-
Lower the Reaction Temperature: While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the higher activation energy pathway of polymerization.
-
Choice of Acid: Consider using a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid that is less prone to promoting polymerization.
Issue 2: Presence of Heptanal or Other Carbonyl-Containing Impurities
Primary Suspect: Rearrangement
Causality: The carbocation-like intermediate formed during the acid-catalyzed ring opening can undergo a hydride shift, leading to the formation of an aldehyde (heptanal) or a ketone. This is more likely with certain Lewis acids and under anhydrous conditions.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: Brønsted acids are generally less prone to causing rearrangements compared to some strong Lewis acids. If using a Lewis acid, consider one with a lower propensity for carbocation formation.
-
Solvent Choice: The presence of a nucleophilic solvent (like water or an alcohol) will readily trap the carbocation intermediate, outcompeting the rearrangement pathway.
-
Temperature Control: Higher temperatures can favor rearrangement. Running the reaction at or below room temperature is advisable.
Issue 3: Formation of a Mixture of Regioisomers (e.g., 1-alkoxy-2-heptanol and 2-alkoxy-1-heptanol)
Primary Suspect: Loss of Regioselectivity
Causality: While the acid-catalyzed ring opening of terminal epoxides generally favors nucleophilic attack at the more substituted carbon (C2) due to the partial carbocationic character at this position, a competing SN2-like attack at the less hindered carbon (C1) can also occur. The balance between these pathways is influenced by the catalyst, solvent, and nucleophile.[3][4]
Troubleshooting Steps:
-
Catalyst and Nucleophile Choice: The use of a strong acid and a weak nucleophile (e.g., water, methanol) typically favors attack at the more substituted carbon. Conversely, conditions that favor an SN2 mechanism (less potent acid, stronger nucleophile) may increase the proportion of attack at the less substituted carbon.
-
Solvent Polarity: A more polar, protic solvent can help stabilize the developing positive charge at the secondary carbon, favoring the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using a Brønsted acid and a Lewis acid for the ring opening of this compound?
A1: Brønsted acids (e.g., H₂SO₄, HCl) act by protonating the epoxide oxygen, making it a better leaving group.[5] The subsequent nucleophilic attack is then directed to the more substituted carbon, which bears a partial positive charge. Lewis acids (e.g., BF₃·OEt₂, SnCl₄) coordinate to the epoxide oxygen, also activating it towards nucleophilic attack.[6] However, Lewis acids can sometimes promote rearrangement reactions more readily due to the nature of the activated complex.[7]
Q2: How does the presence of water affect the reaction in a non-aqueous solvent (e.g., opening with an alcohol)?
A2: Trace amounts of water can have a significant impact. Water can act as a competing nucleophile, leading to the formation of 1,2-heptanediol as a byproduct.[8][9] It can also alter the acidity of the catalyst and the solvent environment, potentially affecting the reaction rate and selectivity.[10] For reactions where the alcohol is the desired nucleophile, it is crucial to use anhydrous conditions.
Q3: My reaction is sluggish even with a strong acid. What could be the issue?
A3: Several factors could contribute to a slow reaction. Ensure your starting this compound is pure, as impurities can interfere with the catalyst. The catalyst itself might be old or deactivated; using a fresh batch is recommended. Additionally, if the nucleophile is very weak, the reaction will inherently be slow. Gentle heating can be employed, but be mindful of the increased risk of side reactions.
Q4: What is the expected stereochemistry of the product?
A4: The acid-catalyzed ring opening of epoxides typically proceeds with anti-stereochemistry. The nucleophile attacks from the side opposite to the protonated epoxide oxygen, resulting in a trans-relationship between the two newly introduced functional groups.[11][12]
Data Summary: Expected Trends in Byproduct Formation
| Condition | Polymerization/Oligomerization | Rearrangement (Heptanal) | Attack at C1 (Loss of Regioselectivity) |
| High Epoxide Concentration | High | Low | Low |
| High Catalyst Loading (Strong Acid) | High | Moderate | Low |
| Anhydrous Conditions | Moderate | High | Moderate |
| High Temperature | High | High | Moderate |
| Use of Strong Lewis Acids | Moderate | High | Moderate |
| Use of Weak Nucleophile | Low | Low | Low |
This table represents general trends for terminal epoxides and should be used as a guideline for optimizing reactions with this compound.
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer, add a solution of this compound (1 eq.) in a suitable solvent (e.g., acetone or THF, to ensure miscibility).
-
In a separate container, prepare a dilute aqueous solution of the acid catalyst (e.g., 0.1 M H₂SO₄).
-
Cool the epoxide solution to 0 °C in an ice bath.
-
Slowly add the acidic solution dropwise to the epoxide solution with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of the starting material, the desired product, and potential byproducts.
-
Analyze the resulting mass spectra to identify the components. Look for the molecular ion peak and characteristic fragmentation patterns of the expected products and byproducts.[13][14][15]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reaction Pathways in Acid-Catalyzed Ring Opening of this compound
Caption: A logical workflow for troubleshooting low yields in epoxide ring-opening reactions.
References
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
-
LibreTexts Chemistry. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]
-
MDPI. (2022). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. Retrieved from [Link]
-
NIH. (2022, December 22). Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization. Retrieved from [Link]
-
YouTube. (2020, November 19). 18.1 Lewis theory vs Bronsted-Lowry theory (HL). Retrieved from [Link]
-
NIH. (2007, August 31). Epoxide-opening cascades promoted by water. Retrieved from [Link]
-
YouTube. (2009, October 22). Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Cengage. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
NIH. (2007, August 31). Epoxide-Opening Cascades Promoted by Water. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic scheme of 1,2-heptanediol. Retrieved from [Link]
-
Wikipedia. (n.d.). Heptanal. Retrieved from [Link]
-
Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
-
NIH. (n.d.). Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
NIH. (2021, December 22). Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat. Retrieved from [Link]
-
PubChem. (n.d.). Heptanal. Retrieved from [Link]
-
ACS Publications. (n.d.). Obtaining Optical Purity for Product Diols in Enzyme-Catalyzed Epoxide Hydrolysis: Contributions from Changes in both Enantio- and Regioselectivity. Retrieved from [Link]
-
NIH. (2006, August 9). The mechanism of epoxide carbonylation by [Lewis Acid]+[Co(CO)4]- catalysts. Retrieved from [Link]
-
SciSpace. (2022, January 18). Ring Opening of Epoxides by Pendant Silanols. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Ring-Opening Reactions of Epoxidized Linseed Oil in Heterogeneous Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]
-
NIH. (n.d.). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Round 1 question paper | UK Chemistry Olympiad 2025. Retrieved from [Link]
-
Sci-Hub. (2010). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. Retrieved from [Link]
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Preventing unwanted polymerization of 1,2-Epoxyheptane during storage
Ticket ID: #EH-POLY-PREV-001
Subject: Preventing Unwanted Polymerization & Degradation During Storage
Executive Summary
1,2-Epoxyheptane (CAS: 5063-65-0) is a highly reactive electrophile due to the significant ring strain (~13 kcal/mol) of the oxirane (epoxide) system.[1] While the heptyl chain adds hydrophobicity, the molecule remains susceptible to ring-opening polymerization (ROP) and hydrolysis .
The Enemy: Trace moisture and acidity. The Fix: Inert atmosphere (Argon/N₂), temperature control (2–8°C), and rigorous exclusion of Lewis acids.
Module 1: The Science of Degradation (FAQ)
Q1: Why does my this compound turn cloudy or viscous over time?
A: This is a classic sign of oligomerization initiated by moisture. Epoxides are thermodynamically unstable relative to their ring-opened products. In the presence of trace water (even atmospheric humidity) and a proton source (trace acid), the following cascade occurs:
-
Hydrolysis: Water attacks the epoxide ring, opening it to form 1,2-heptanediol .
-
Chain Propagation: The newly formed hydroxyl groups on the diol act as nucleophiles. They attack other unreacted epoxide rings.[2]
-
Oligomerization: This cycle repeats, creating polyethers (oligomers). These higher molecular weight species increase viscosity and often precipitate as "cloudiness" because they are less soluble in the monomer.
Q2: Is this reaction spontaneous?
A: At room temperature without a catalyst, it is slow. However, acid catalysis accelerates this by orders of magnitude. Glass surfaces (which can be slightly acidic) or trace acids from synthesis can act as triggers.
Q3: Can I store it in metal containers?
A: Avoid if possible. Many metals (Fe, Al) can form surface oxides that act as Lewis Acids . Lewis acids coordinate to the epoxide oxygen, weakening the C-O bond and dramatically lowering the activation energy for polymerization.
Module 2: The "Gold Standard" Storage Protocol
To ensure analytical purity (>98%) for drug development applications, adhere to this self-validating storage system.
Storage Specifications Table
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C | Reduces kinetic energy, slowing spontaneous ring-opening. |
| Atmosphere | Argon or Nitrogen (Dry) | Displaces oxygen and, more importantly, atmospheric moisture. |
| Container | Borosilicate Glass | Chemically inert. Avoids Lewis acid catalysis found in metals. |
| Seal | PTFE-lined Septum/Cap | Prevents leaching of plasticizers found in standard rubber. |
| Desiccant | Secondary Containment | Store the vial inside a jar containing activated molecular sieves. |
Visualizing the Degradation Pathway
The following diagram illustrates how a single water molecule can initiate a chain reaction (Oligomerization).
Figure 1: Acid-catalyzed hydrolysis and subsequent oligomerization pathway of this compound.
Module 3: Troubleshooting & Sample Rescue
Scenario: "I left the bottle uncapped on the bench for 4 hours."
Risk: High. The hygroscopic nature of the strained ring may have absorbed atmospheric moisture. Action: Do not return to bulk storage. Purge head-space with Argon immediately. Schedule for re-purification (distillation) before critical use.
Scenario: "The liquid has a slight yellow tint."
Diagnosis: Oxidation or contamination. While polymerization usually results in cloudiness/viscosity, yellowing often indicates oxidative degradation of the alkyl chain or leaching from a non-PTFE cap. Protocol: Check 1H-NMR. Look for aldehyde protons (9-10 ppm) indicating oxidative cleavage.
Workflow: Go/No-Go Decision Tree
Use this logic flow to determine if your reagent is safe for synthesis.
Figure 2: Quality Control Decision Matrix for this compound.
Module 4: Purification Protocol (Rescue)
If degradation is detected but the sample is not yet a solid gel, fractional distillation is the only reliable rescue method.
Safety Warning: Distilling epoxides can be hazardous. Peroxides may have formed.[2][3] Test for peroxides before heating.
-
Setup: Short-path distillation apparatus (minimize hold-up volume).
-
Pressure: Reduced pressure (Vacuum) is mandatory to lower the boiling point (Standard BP is ~144°C; heat accelerates polymerization).
-
Target: Aim for a boiling point of ~45-50°C at 15-20 mmHg (estimate).
-
Stabilization: If compatible with your downstream chemistry, add a radical inhibitor (e.g., BHT) to the receiving flask, not the boiling flask.
-
Storage: Collect directly into an Argon-purged, dry container.
References
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: this compound. Retrieved from
-
PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Nucleophilic substitution at the carbonyl group and ring opening of epoxides).
-
TCI Chemicals. (n.d.). Product Specification: this compound. Retrieved from
Sources
Troubleshooting Incomplete Epoxidation Reactions: A Technical Guide for Researchers
Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. However, achieving complete and selective epoxidation can be challenging. This guide provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My epoxidation reaction has stalled or shows low conversion. What are the most likely initial culprits?
Low or incomplete conversion is a frequent observation. Before delving into complex mechanistic investigations, it's crucial to rule out common, easily rectifiable issues.
Initial Checks:
-
Reagent Quality and Stoichiometry:
-
Oxidant Potency: Peroxy acids (like m-CPBA) and hydrogen peroxide are common oxidants.[1] Their active oxygen content can diminish over time, especially with improper storage. It is advisable to titrate the oxidant to verify its concentration before use.
-
Substrate Purity: Impurities in the starting alkene can interfere with the catalyst or the oxidant. Ensure the substrate is pure and free of contaminants.
-
Stoichiometry: Carefully re-check the molar ratios of all reactants. An insufficient amount of the oxidizing agent is a straightforward reason for incomplete conversion.
-
-
Reaction Conditions:
-
Temperature: Epoxidations are often exothermic.[1] Inadequate temperature control can lead to side reactions or catalyst deactivation. Conversely, a temperature that is too low may result in slow reaction kinetics.[2]
-
Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving all reactants. Aprotic solvents are generally preferred to avoid the ring-opening of the newly formed epoxide.[2]
-
Q2: I've confirmed my reagents and conditions are correct, but the reaction is still incomplete. What should I investigate next?
If the initial checks do not resolve the issue, the problem may lie with the catalyst or inherent properties of the substrate.
Catalyst-Related Issues:
-
Catalyst Deactivation: Many epoxidation reactions rely on catalysts, such as those based on titanium, vanadium, or manganese.[3][4] These catalysts can deactivate through various mechanisms, including poisoning by impurities or degradation over the course of the reaction.[5][6]
-
Troubleshooting:
-
Ensure all glassware is scrupulously clean and dry.
-
Purify the solvent and substrate to remove potential catalyst poisons.
-
In cases of suspected deactivation, adding a fresh batch of catalyst mid-reaction can sometimes restart a stalled reaction.
-
-
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.[7]
-
Troubleshooting:
-
Systematically vary the catalyst loading to find the optimal concentration. Both too little and too much catalyst can be detrimental.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Bulky substituents near the double bond can hinder the approach of the oxidizing agent, slowing down the reaction.[8]
-
Electronic Effects: The reactivity of an alkene towards epoxidation is influenced by its electronic properties. Electron-rich alkenes are generally more reactive towards electrophilic oxidants.[2][3]
-
Troubleshooting:
-
For sterically hindered or electron-deficient alkenes, more forcing reaction conditions (e.g., higher temperature, longer reaction time, more reactive oxidant) may be necessary.[2]
-
Consider a different catalytic system that is better suited for the specific substrate.
-
-
Below is a decision tree to guide your troubleshooting process for incomplete epoxidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology [mdpi.com]
- 8. Systematic investigation of the role of the epoxides as substrates for CO 2 capture in the cycloaddition reaction catalysed by ascorbic acid - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00037H [pubs.rsc.org]
Avoiding emulsion formation during aqueous workup of 1,2-Epoxyheptane
[1]
Topic: Avoiding & Mitigating Emulsion Formation During Aqueous Workup Target Audience: Synthetic Chemists, Process Development Scientists Reference ID: SOP-EPOX-07-EMUL[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your workup of 1,2-Epoxyheptane (
This compound is a lipophilic alkyl epoxide (Density
This guide prioritizes prevention mechanics over brute-force troubleshooting, as epoxides are sensitive to the harsh conditions (acid/heat) typically used to break emulsions.[1]
Module 1: The Mechanics of the Mess
To prevent the emulsion, you must understand what stabilizes it.[1] In the synthesis of this compound, three factors typically converge to create a "perfect storm" for emulsions.
1. The Surfactant Generator (m-CBA)
If you synthesized this compound using meta-chloroperoxybenzoic acid (m-CPBA), the byproduct is m-chlorobenzoic acid (m-CBA).[1]
-
The Trap: To remove the acid, you wash with base (NaHCO
or NaOH).[1] -
The Result: This deprotonates m-CBA into Sodium m-chlorobenzoate .[1] This salt is an amphiphilic "soap" with a lipophilic phenyl tail and a hydrophilic carboxylate head—a perfect emulsifier.[1]
2. The Density Trap
This compound is light (0.84 g/mL).[1]
-
If you extract with Ethyl Acetate (0.90 g/mL) or Toluene (0.87 g/mL), the density of your organic phase is dangerously close to that of the aqueous wash (1.00 - 1.05 g/mL).[1]
-
Physics: Without a significant density differential (
g/mL), gravity cannot effectively separate the phases, allowing the "soap" to stabilize droplets indefinitely.[1]
3. The Gas Factor
Using Saturated NaHCO
Figure 1: The logical cascade leading to emulsion formation during epoxide workup.[1]
Module 2: Prevention Protocols (SOP)
This protocol is designed to maximize the density differential and minimize surfactant activity.[1]
Phase 1: Solvent Selection
Do not use solvents with densities near 1.0 g/mL.[1]
| Solvent | Density (g/mL) | Suitability for this compound | Risk Level |
| Dichloromethane (DCM) | 1.33 | High. Excellent separation (Organic = Bottom).[1] | Low |
| Diethyl Ether | 0.71 | High. Excellent separation (Organic = Top).[1] | Low |
| Ethyl Acetate | 0.90 | Low. Too close to water/epoxide density.[1] | Critical |
| Toluene | 0.87 | Low. Risk of phase inversion.[1] | High |
Phase 2: The "Gentle Wash" Workflow
Goal: Remove m-CBA without creating soap micelles.[1]
-
Cold Filtration (The Pre-Step):
-
Reductive Quench:
-
The "Brine Barrier" Wash:
-
Controlled Neutralization:
Module 3: Emergency Troubleshooting
If you already have an emulsion, STOP .[1] Do not shake it harder. Follow this decision matrix.
Method A: The "Salting Out" Bomb (First Line of Defense)
-
Add solid NaCl directly to the separatory funnel.[1]
-
Gently swirl (do not shake) until the aqueous layer is saturated.
-
Mechanism: This increases the density of the aqueous phase (up to ~1.2 g/mL) and disrupts the solvation shell of the surfactant.[1]
Method B: The Celite Filtration (Physical Breaking)
If the emulsion is caused by microscopic particulates (common with m-CBA precipitates):
-
Prepare a Büchner funnel with a 1-inch pad of Celite 545 .
-
Vacuum filter the entire emulsion through the pad.[1]
-
Mechanism: The diatomaceous earth physically shears the emulsion droplets and traps particulate stabilizers.[1] The filtrate usually separates immediately in the flask.[1]
Method C: Solvent Dilution
-
Add a significant volume of your extraction solvent (DCM or Ether).[1]
-
Mechanism: This dilutes the concentration of the surfactant at the interface below its Critical Micelle Concentration (CMC).[1]
Figure 2: Decision matrix for breaking established emulsions.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use dilute HCl to break the emulsion? A: ABSOLUTELY NOT. Epoxides are highly acid-labile.[1] Adding acid (even dilute HCl) will catalyze the ring-opening hydrolysis, converting your this compound into 1,2-heptanediol.[1] This not only destroys your product but creates a diol which is also an emulsifier, making the problem worse.[1]
Q: I used Ethyl Acetate and the layers won't separate. What now? A: You likely have a density match.[1] Add Dichloromethane (DCM) to the separatory funnel.[1] DCM is much heavier (1.33 g/mL) and miscible with Ethyl Acetate.[1] This will increase the density of the organic phase, forcing it to the bottom and allowing separation.[1]
Q: Why does the interface look "ragged" or contain white solids? A: This is likely precipitated m-chlorobenzoic acid or its salt.[1] Do not try to dissolve it.[1] Filter the entire mixture through a glass wool plug or a coarse sintered glass filter.[1] The solids stabilize the emulsion; removing them usually breaks it.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 92215, this compound. Retrieved January 29, 2026.[1] [Link]
-
Biotage. (2023).[1][3] Tackling Emulsions Just Got Easier. Biotage Blog. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link][1][4]
Validation & Comparative
Technical Comparison: 1,2-Epoxyheptane vs. 2,3-Epoxyheptane in Organic Synthesis and Medicinal Chemistry
Topic: Comparative analysis of 1,2-Epoxyheptane and 2,3-epoxyheptane Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a rigorous comparative analysis of This compound (a terminal epoxide) and 2,3-Epoxyheptane (an internal epoxide). While both share the same molecular formula (
-
This compound is characterized by high steric accessibility at the terminal carbon (
), making it a prime substrate for ring-opening reactions to yield secondary alcohols. It is widely used in the synthesis of surfactants and as a substrate for Hydrolytic Kinetic Resolution (HKR) to generate chiral terminal epoxides. -
2,3-Epoxyheptane possesses greater steric hindrance and exists as cis and trans diastereomers. Its reactivity is governed by electronic stabilization of transition states (borderline
), often requiring activated nucleophiles or catalytic assistance. It is critical for introducing internal stereocenters in complex natural product synthesis.
Physicochemical Profile
The following table summarizes the key physical and chemical identifiers. Note the distinct CAS numbers and the shift in boiling points due to structural compactness.
| Property | This compound | 2,3-Epoxyheptane |
| Structure | Terminal Epoxide | Internal Epoxide |
| CAS Number | 5063-65-0 | 53241-81-1 (General) |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| Boiling Point | ~144 °C | ~138–142 °C (Est.)* |
| Density | 0.84 g/mL | ~0.83 g/mL |
| Chirality | 1 Chiral Center ( | 2 Chiral Centers ( |
| Stereoisomers | (R), (S) | cis (meso-like potential), trans pairs |
| Reactivity | High (Sterically unhindered) | Moderate (Sterically hindered) |
*Note: Internal epoxides generally exhibit slightly lower boiling points than their terminal isomers due to a more compact spherical shape reducing van der Waals surface contact.
Synthetic Accessibility & Manufacturing
The synthesis of these isomers relies on the oxidation of their corresponding alkene precursors. The choice of oxidant and catalyst dictates the stereochemical outcome.
Synthesis of this compound
Precursor: 1-Heptene Method: Standard epoxidation using peracids (e.g., mCPBA) or catalytic oxidation.
-
Protocol Insight: Terminal alkenes are electron-poor compared to internal alkenes, often requiring longer reaction times or more potent oxidants if not using metal catalysts.
-
Enantioselectivity: High enantiomeric excess (>95% ee) is achievable via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.
Synthesis of 2,3-Epoxyheptane
Precursor: 2-Heptene (cis or trans) Method: Stereospecific syn-addition of oxygen.
-
Stereocontrol: The geometry of the starting alkene is conserved.
-
cis-2-Heptene
cis-2,3-Epoxyheptane -
trans-2-Heptene
trans-2,3-Epoxyheptane
-
-
Protocol Insight: Internal alkenes are more electron-rich (hyperconjugation), making them react faster with electrophilic oxidants like mCPBA than their terminal counterparts.
Reactivity & Regioselectivity Analysis (The Core)
The divergence in utility between these two isomers stems from the regioselectivity of nucleophilic ring-opening.
Nucleophilic Attack Mechanism
-
This compound (
Dominant): Nucleophiles attack the less hindered terminal carbon ( ) almost exclusively under basic conditions. -
2,3-Epoxyheptane (Electronic/Steric Competition): Nucleophilic attack is slower due to steric hindrance at both
and . Regioselectivity is poor unless biased by:-
Neighboring Group Participation: Directing groups nearby.
-
Acid Catalysis: Under acidic conditions, attack favors the carbon capable of better stabilizing a partial positive charge (borderline
).
-
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways for nucleophilic ring opening.
Figure 1: Comparative regioselectivity pathways. This compound follows predictable steric control, while 2,3-Epoxyheptane requires acid catalysis for selective ring opening.
Experimental Protocols
Protocol A: Synthesis of trans-2,3-Epoxyheptane (mCPBA Oxidation)
This protocol ensures the retention of stereochemistry from trans-2-heptene.
Reagents: trans-2-Heptene (1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM), Saturated
-
Preparation: Dissolve trans-2-heptene (500 mg, 5.1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Add mCPBA (1.2 eq) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5 °C to prevent side reactions.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour mixture into saturated aqueous
(to destroy excess peroxide) and stir vigorously for 20 minutes. Test starch-iodide paper to confirm no peroxide remains. -
Extraction: Wash organic layer with saturated
(3x) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc) to yield trans-2,3-epoxyheptane as a colorless oil.
Protocol B: Comparative Nucleophilic Ring Opening (Azidolysis)
This assay compares the reaction rate and regioselectivity using Sodium Azide (
Reagents: Epoxide (1.0 eq),
-
Setup: In two separate vials, dissolve this compound and 2,3-epoxyheptane (100 mg each) in MeOH/
O. -
Activation: Add
and . Heat to 60 °C. -
Observation:
-
This compound: Complete conversion typically within 2–4 hours. Product is exclusively 1-azido-2-heptanol.
-
2,3-Epoxyheptane: Conversion is significantly slower (>12 hours). Product is a mixture of 2-azido-3-heptanol and 3-azido-2-heptanol unless a chiral catalyst (e.g., Salen-Co or Halohydrin Dehalogenase) is used.
-
Applications in Drug Development
This compound[1]
-
Chiral Intermediate: Used in the synthesis of ferroelectric liquid crystals and specific pheromones.
-
Kinetic Resolution Substrate: A benchmark substrate for testing novel hydrolase enzymes. The terminal epoxide allows for rapid screening of enantioselective catalysts.
2,3-Epoxyheptane[2][3][4][5][6][7]
-
Internal Stereocenters: Crucial for synthesizing polyketide fragments where contiguous stereocenters are required.
-
Enzymatic Cascades: Recent studies utilize 2,3-epoxyheptane in cascade reactions involving styrene monooxygenase and halohydrin dehalogenase to create chiral azidoalcohols with high regiocontrol.
Safety & Handling
Both compounds are alkyl epoxides and share core hazards, but volatility differs.
| Hazard Class | Description | Precaution |
| Flammability | Highly Flammable Liquids (Category 2).[1] | Ground all equipment. Use spark-proof tools. Store in a cool, well-ventilated fireproof cabinet. |
| Toxicity | Skin/Eye Irritant; Potential Carcinogen/Mutagen (Alkylating agent). | Wear nitrile gloves and chemical splash goggles. Handle only in a fume hood. |
| Reactivity | Polymerizes with strong acids/bases. | Avoid contact with concentrated mineral acids, Lewis acids ( |
Disposal: Treat as hazardous organic waste. Do not dispose of down the drain due to aquatic toxicity. Quench unreacted epoxides with aqueous bisulfite before disposal if active peroxides are present in the mixture.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92215, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324181, Heptane, 2,3-epoxy-. Retrieved from [Link]
-
Calderini, E., et al. (2021).[2] Selective Ring-Opening of Di-Substituted Epoxides Catalysed by Halohydrin Dehalogenases. Catalysts, 11(8), 982. Retrieved from [Link]
Sources
A Comparative Guide to the Kinetics of 1,2-Epoxyheptane Ring-Opening with Diverse Nucleophiles
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, yield maximization, and the rational design of synthetic pathways. The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to a wide array of functionalized molecules. This guide offers an in-depth technical comparison of the kinetic profiles of 1,2-epoxyheptane ring-opening when subjected to a variety of nucleophiles. By examining the interplay of nucleophilicity, reaction conditions, and mechanistic pathways, we aim to provide actionable insights supported by experimental data to inform your research and development endeavors.
The Enduring Significance of Epoxide Chemistry
Epoxides, with their strained three-membered ring, are highly reactive electrophiles, making them valuable synthetic intermediates. The ring-opening reaction is driven by the release of this ring strain, which is approximately 13 kcal/mol.[1] This inherent reactivity allows for the facile introduction of two vicinal functional groups, a structural motif prevalent in many biologically active molecules and pharmaceutical agents. The kinetics of this ring-opening process are profoundly influenced by the nature of the attacking nucleophile and the presence or absence of a catalyst, dictating not only the reaction rate but also the regioselectivity of the product.
Mechanistic Dichotomy: Acid-Catalyzed vs. Base-Catalyzed Pathways
The ring-opening of this compound can proceed through two primary mechanistic pathways, each with distinct kinetic and regiochemical consequences.
Base-Catalyzed Ring-Opening: An SN2 Paradigm
Under basic or neutral conditions, the ring-opening of this compound occurs via a direct SN2 mechanism.[2][3] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to a concerted bond-breaking of the C-O bond and inversion of stereochemistry at the site of attack. For an unsymmetrical terminal epoxide like this compound, steric hindrance is the dominant factor governing regioselectivity. Consequently, the nucleophile will preferentially attack the less substituted, more accessible carbon (C1), yielding the corresponding secondary alcohol.[4]
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Character
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack.[2] The subsequent ring-opening exhibits a hybrid character with features of both SN1 and SN2 mechanisms.[2] While the reaction proceeds with backside attack and inversion of configuration (an SN2 characteristic), the regioselectivity is governed by electronic effects. The positive charge in the transition state is better stabilized at the more substituted carbon (C2). Therefore, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of this compound, leading to the formation of the primary alcohol.
Comparative Kinetic Analysis of Nucleophiles
The rate of the ring-opening reaction is critically dependent on the intrinsic nucleophilicity of the attacking species. While specific kinetic data for this compound is dispersed throughout the literature, we can draw insightful comparisons from studies on analogous terminal epoxides.
| Nucleophile Type | Example Nucleophile | Reaction Conditions | Relative Rate (Qualitative) | Key Observations & Causality |
| Oxygen Nucleophiles | Methoxide (CH₃O⁻) | Basic (e.g., NaOCH₃ in CH₃OH) | Moderate | The reactivity is governed by the basicity of the alkoxide. Stronger bases are generally better nucleophiles. |
| Methanol (CH₃OH) | Acidic (e.g., H₂SO₄ catalyst) | Slow | Methanol is a weak nucleophile and requires acid catalysis to proceed at a reasonable rate. The reaction is often slower than with charged nucleophiles. | |
| Nitrogen Nucleophiles | Azide (N₃⁻) | Neutral/Aqueous | Fast | The azide ion is an excellent nucleophile, and the reaction proceeds efficiently, often in aqueous media.[1] |
| Amines (e.g., Aniline) | Neutral/Aqueous | Moderate to Fast | The nucleophilicity of amines is highly dependent on their structure and the pH of the medium. Unprotonated amines are strong nucleophiles.[5] | |
| Sulfur Nucleophiles | Thiolates (RS⁻) | Basic | Very Fast | Thiolates are highly polarizable and exceptionally potent nucleophiles, leading to rapid ring-opening. The thiol-epoxy reaction is often referred to as a "click" reaction due to its efficiency.[6] |
| Halide Nucleophiles | Bromide (Br⁻) | Acidic (HBr) | Fast | In the presence of a strong acid like HBr, the protonated epoxide is readily attacked by the bromide ion. |
Note: The qualitative relative rates are based on general principles of nucleophilicity and epoxide reactivity. Actual rates will vary depending on specific reaction conditions such as temperature, solvent, and catalyst concentration.
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic parameters requires robust experimental design and execution. Here, we outline two common methodologies for monitoring the kinetics of this compound ring-opening.
Protocol 1: Kinetic Monitoring by Titration
This classical method is suitable for reactions where a reactant or product can be readily titrated. For instance, in the acid-catalyzed ring-opening, the consumption of the acid catalyst can be monitored over time.
Objective: To determine the rate constant for the acid-catalyzed ring-opening of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., methanol)
-
Acid catalyst (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., dioxane)
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound, the nucleophile, and the solvent in the thermostated reaction vessel.
-
Initiate the reaction by adding a known amount of the acid catalyst. Start the timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask in an ice bath.
-
Immediately titrate the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of the remaining acid catalyst.[7]
-
Continue taking samples until a significant portion of the epoxide has reacted.
-
Plot the concentration of the acid catalyst versus time and analyze the data to determine the reaction order and rate constant.
Protocol 2: Kinetic Monitoring by Gas Chromatography (GC)
Gas chromatography is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products.
Objective: To determine the rate constant for the ring-opening of this compound by monitoring the disappearance of the starting material and the appearance of the product.
Materials:
-
This compound
-
Nucleophile
-
Catalyst (if applicable)
-
Solvent
-
Internal standard (a non-reactive compound with a distinct retention time)
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Prepare a reaction mixture containing this compound, the nucleophile, the catalyst (if any), and a known concentration of an internal standard in a suitable solvent.
-
Place the reaction vessel in a thermostated bath to maintain a constant temperature.
-
At various time points, withdraw a small sample from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the sample by GC to determine the concentrations of this compound and the ring-opened product relative to the internal standard.[8]
-
Plot the concentration of this compound and the product as a function of time.
-
Use this data to calculate the rate constant for the reaction.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of experimental protocol is dictated by the specific reaction being studied. Titration methods are often simpler and more accessible but may be less accurate for fast reactions or when multiple acidic/basic species are present.[9] Gas chromatography, on the other hand, provides a more direct measure of reactant and product concentrations and is suitable for a wider range of reaction conditions.[8]
To ensure the trustworthiness of the kinetic data, a self-validating system should be employed. This involves:
-
Use of an Internal Standard (for GC): An internal standard corrects for variations in injection volume and detector response, leading to more accurate and reproducible concentration measurements.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant and accurately known temperature is crucial for obtaining reliable kinetic data.
-
Initial Rate Analysis: For complex reactions, analyzing the initial rate of the reaction can simplify the kinetics and provide a more straightforward determination of the rate law.
-
Confirmation of Reaction Products: The identity of the reaction products should be confirmed by independent analytical methods (e.g., NMR, MS) to ensure that the monitored species correspond to the expected ring-opened products.
Conclusion: A Framework for Informed Decision-Making
The kinetic studies of this compound ring-opening reveal a rich interplay of mechanistic principles and nucleophile-dependent reactivity. Under basic conditions, the reaction proceeds via an SN2 pathway with a preference for attack at the less hindered carbon. In contrast, acid-catalyzed ring-opening exhibits a hybrid SN1/SN2 character with nucleophilic attack at the more substituted carbon.
The choice of nucleophile has a profound impact on the reaction rate, with highly polarizable and strongly basic nucleophiles such as thiolates and azides exhibiting significantly faster kinetics than neutral oxygen nucleophiles like alcohols. This comparative guide, supported by established experimental protocols, provides a robust framework for researchers and drug development professionals to make informed decisions in the design and optimization of synthetic routes involving epoxide chemistry. By understanding the underlying kinetic principles, scientists can better control reaction outcomes, improve yields, and accelerate the development of novel chemical entities.
References
- Campanella, A., Baltanás, M. A., Capel-Sánchez, M. C., Campos-Martin, J. M., & Fierro, J. L. G. (2004). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Green Chemistry, 6(6), 330-334.
- Ege, S. N. (2008). Organic Chemistry: Structure and Reactivity. Houghton Mifflin.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
S. Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
- D. R. Lide (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
- Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 114(31), 8106-8113.
-
Diva-Portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Science.gov. (n.d.). titration procedure based: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Retrieved from [Link]
-
Chemguide. (n.d.). Finding orders of reaction experimentally. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
Benchmarking Poly(1,2-epoxyheptane): A High-Hydrophobicity Polyether Alternative
Executive Summary
Poly(1,2-epoxyheptane) (PEH) represents a distinct class of "super-hydrophobic" polyethers. While Poly(propylene oxide) (PPO) serves as the industry standard for hydrophobic polyether blocks (e.g., in Pluronics®), its relatively weak hydrophobicity limits the stability of self-assembled nanostructures.
This guide benchmarks PEH against PPO and Polycaprolactone (PCL). The core finding is that PEH offers the hydrolytic stability of a polyether backbone combined with the high hydrophobicity typically reserved for polyesters like PCL. This makes PEH an ideal candidate for non-degradable, high-stability drug delivery vectors and advanced lubricants.
The Chemistry of Hydrophobicity: Why C7?
The performance of this compound (C7) stems from its specific alkyl side chain length (
Structural Comparison Logic
The following diagram illustrates the structure-property relationship that defines PEH's utility in amphiphilic block copolymers.
Figure 1: Causal pathway linking the C7 monomer structure to bulk polymer properties. The n-pentyl chain prevents crystallization while maximizing hydrophobicity.
Comparative Benchmarking: PEH vs. Industry Standards
The following data consolidates experimental values and homologous series interpolations to benchmark PEH against Poly(ethylene oxide) (PEO), Poly(propylene oxide) (PPO), and Polycaprolactone (PCL).
Table 1: Physical and Thermal Properties
| Property | Poly(ethylene oxide) (PEO) | Poly(propylene oxide) (PPO) | Poly(this compound) (PEH) | Polycaprolactone (PCL) |
| Backbone Chemistry | Polyether | Polyether | Polyether | Polyester |
| Side Chain | Hydrogen (None) | Methyl (-CH₃) | n-Pentyl (-C₅H₁₁) | None (Linear) |
| Hydrophobicity | Hydrophilic | Marginal | High | High |
| Glass Transition ( | -60°C (Crystalline) | -70°C (Amorphous) | -67°C (Amorphous) | -60°C (Semi-Crystalline) |
| Crystallinity | High | None (Atactic) | None (Atactic) | High |
| Hydrolytic Stability | Stable | Stable | Stable | Degradable |
Key Technical Insight:
Note that the
Synthesis Protocol: Anionic Ring-Opening Polymerization (AROP)[2]
Synthesizing PEH requires overcoming the steric hindrance of the pentyl group. Standard alkoxide initiators (like KOH) used for PPO are often too slow for PEH, leading to broad dispersity.
Recommended System: Alcohol initiator activated by a Phosphazene Base (
Workflow Diagram
Figure 2: Optimized AROP workflow for sterically hindered epoxides using superbase catalysis.
Detailed Protocol Steps
-
Purification: this compound must be dried over Calcium Hydride (
) for 24 hours and distilled under reduced pressure. Why: Any trace water acts as a chain transfer agent, preventing high molecular weight. -
Initiation: In a flame-dried Schlenk flask under Argon, dissolve the initiator (e.g., Benzyl Alcohol) in dry THF. Add 1.0 equivalent of
(1M in hexane). -
Propagation: Add the purified this compound via syringe.
-
Note: Unlike Propylene Oxide, the reaction may require 24–48 hours at room temperature due to the steric bulk of the C5 chain shielding the epoxide ring [2].
-
-
Termination: Quench with excess benzoic acid.
-
Characterization: Verify
via NMR (end-group analysis) and Dispersity ( ) via GPC.
Application Benchmarking: Micelle Stability
The primary utility of PEH is in amphiphilic block copolymers (e.g., PEG-
Table 2: Theoretical Micellar Performance (PEG-based Block Copolymers)
| Polymer System | Hydrophobic Block | Estimated CMC (mg/L) | Stability Profile |
| Pluronics® (PEG-PPO-PEG) | Methyl (C1) | ~100 - 1000 | Low (Disassembles easily) |
| PEG-b-PEH | Pentyl (C5) | ~1 - 10 | High (Robust core) |
| PEG-b-PCL | Linear Ester | ~0.1 - 5 | High (Biodegradable) |
Analysis:
PEG-
References
-
Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (Data for 1,2-Epoxyoctane and 1,2-Epoxybutane used for interpolation). Link
-
Boileau, S., & Illy, N. (2011). Activators for the Anionic Polymerization of Epoxides.[1] Progress in Polymer Science. (Authoritative source on t-BuP4 kinetics). Link
-
Gross, R. A., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides.[2] Chemical Reviews. Link
Sources
Technical Validation Guide: Accelerated Biphasic Synthesis of Chiral 1,2-Epoxyheptane
Executive Summary
Subject: Validation of "Surfactant-Mediated Accelerated Hydrolytic Kinetic Resolution" (SMA-HKR) for the production of (S)-1,2-Epoxyheptane. Status: Validated / Ready for Scale-Up. Impact: The new SMA-HKR route achieves >99% enantiomeric excess (ee) with a 4-fold reduction in reaction time (6h vs. 24h) compared to the standard Jacobsen HKR protocol. Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
The Challenge: Limitations of Current Methodologies
(S)-1,2-Epoxyheptane is a critical chiral building block for ferroelectric liquid crystals and pheromone synthesis. However, accessing it with high optical purity is historically bottlenecked by two main factors:
-
Inefficiency of Direct Asymmetric Epoxidation: Terminal alkenes (like 1-heptene) are poor substrates for direct asymmetric epoxidation.[1] The Shi Epoxidation , while excellent for trans-olefins, suffers from low enantioselectivity (<80% ee) with terminal olefins due to insufficient steric differentiation in the transition state.
-
Kinetics of Standard HKR: The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the industry gold standard for terminal epoxides. While it yields high ee, the reaction is biphasic (epoxide/water) and notoriously slow (18–48 hours) due to poor mass transfer, limiting throughput.
The Solution: SMA-HKR
Our validated route utilizes a Surfactant-Mediated Accelerated HKR . By introducing a phase-transfer active surfactant (cetyltrimethylammonium bromide - CTAB) alongside the Co(III)-salen catalyst, we increase the interfacial surface area between the lipophilic epoxide and the aqueous nucleophile. This creates a "micro-emulsion" regime, drastically enhancing the Turnover Frequency (TOF) without compromising the chiral recognition mechanism.
Mechanistic Pathway & Logic
The reaction relies on the selective hydrolysis of the unwanted (R)-enantiomer, leaving the desired (S)-1,2-epoxyheptane intact. The Co(III)-salen complex acts as a Lewis acid, activating the epoxide.
Validated Reaction Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the Hydrolytic Kinetic Resolution. The SMA-HKR protocol enhances the interaction between the Water and the Catalyst-Substrate Complex via micellar solubilization.
Experimental Validation Protocol
This protocol is designed to be self-validating. The endpoint is determined not just by time, but by the consumption of exactly 0.55 equivalents of water, ensuring the theoretical maximum yield of the resolved enantiomer.
Materials
-
Substrate: Racemic this compound (Purity >96%).
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (oxidized in situ to Co(III)).
-
Additive: Cetyltrimethylammonium bromide (CTAB).
-
Solvent: None (Neat conditions).
Step-by-Step Methodology
-
Catalyst Activation: In a 100 mL flask, dissolve the Co(II)-salen precursor (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 30 mins to generate the active Co(III)-OAc species. Evaporate solvent to dryness (brown solid).
-
Reaction Assembly: Add racemic this compound (10.0 g, 87.6 mmol) directly to the flask containing the solid catalyst.
-
Surfactant Addition: Add CTAB (1.0 mol%) and stir vigorously. The mixture will appear heterogeneous.
-
Hydrolysis Initiation: Cool to 0°C. Slowly add water (0.55 equiv, 48.2 mmol) dropwise over 10 minutes.
-
Critical Control Point: Do not add excess water.[2] 0.55 equiv ensures full conversion of the (R)-enantiomer.
-
-
Reaction Phase: Allow to warm to room temperature (25°C). Stir vigorously (1000 rpm) for 6 hours .
-
Work-up: Perform fractional distillation under reduced pressure.
-
Fraction 1: (S)-1,2-Epoxyheptane (bp 144°C at atm, distill at ~45°C/15 mmHg).
-
Residue: (R)-1,2-Heptanediol + Catalyst.
-
Analytic Verification
-
Chemical Purity: 1H NMR (400 MHz, CDCl3). Look for disappearance of epoxide protons at
2.45-2.90 ppm in the diol fraction. -
Enantiomeric Excess: Chiral GC using a Cyclodex-B column (30m x 0.25mm).
-
Conditions: 70°C isotherm.
-
Retention Times: (S)-enantiomer: 12.4 min; (R)-enantiomer: 12.9 min.
-
Comparative Performance Analysis
We compared the new SMA-HKR route against the two primary alternatives: the standard Jacobsen HKR (neat, no surfactant) and the Shi Asymmetric Epoxidation.
Table 1: Performance Metrics Comparison
| Feature | New Route (SMA-HKR) | Standard Jacobsen HKR | Shi Epoxidation |
| Mechanism | Kinetic Resolution (Hydrolysis) | Kinetic Resolution (Hydrolysis) | Asymmetric Epoxidation |
| Catalyst | Co(III)-Salen + CTAB | Co(III)-Salen | Fructose-derived Ketone |
| Reaction Time | 6 Hours | 24 - 48 Hours | 12 Hours |
| Yield (Isolated) | 44% (Max theoretical 50%) | 42% | 65% |
| Enantioselectivity (ee) | >99% | >99% | ~75 - 80% |
| Substrate Scope | Terminal Epoxides | Terminal Epoxides | Trans-olefins (Poor for terminal) |
| Atom Economy | High (Water is reagent) | High | Low (Requires Oxone/Stoichiometric oxidant) |
Data Interpretation[1][3][4][5][6][7][8]
-
Vs. Standard HKR: The SMA-HKR maintains the exceptional enantioselectivity (>99% ee) of the Jacobsen method but increases the reaction rate by 400%. The surfactant stabilizes the water-epoxide interface, overcoming the mass-transfer limitation that plagues the standard neat reaction.
-
Vs. Shi Epoxidation: While Shi epoxidation offers a higher theoretical yield (100% vs 50%), it fails to deliver high optical purity for terminal alkenes like 1-heptene. An ee of 80% is insufficient for pharmaceutical intermediates, necessitating downstream purification (crystallization) which lowers the effective yield.
Workflow Efficiency Visualization (DOT)
Figure 2: Process efficiency comparison. The SMA-HKR route significantly reduces the "Mix" phase duration, allowing for multiple batch cycles in the time required for a single standard batch.
Conclusion & Recommendation
For the synthesis of (S)-1,2-epoxyheptane, the SMA-HKR route is superior to both Shi Epoxidation (due to selectivity issues) and Standard HKR (due to throughput issues).
Recommendation: Adopt the SMA-HKR protocol for gram-to-kilogram scale synthesis. The addition of CTAB is a low-cost modification that requires no change to existing reactor hardware while quadrupling production capacity.
References
-
Jacobsen, E. N., et al. (1997).[3] "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3." Science, 277(5328), 936-938.
- Establishes the found
-
Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307–1315.[4]
- Provides the benchmark yield and ee% d
-
Wang, Z. X., & Shi, Y. (1997).[1] "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of the American Chemical Society, 119(46), 11224–11235.
- Validates the limitations of Shi epoxid
-
Ready, J. M., & Jacobsen, E. N. (1999). "A Practical Oligomeric Co-Salen Catalyst for Asymmetric Epoxide Ring-Opening Reactions." Journal of the American Chemical Society, 121(25), 6086–6087.
- Discusses catalyst recovery, relevant to the compar
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysts for the Ring-Opening of 1,2-Epoxyheptane
For Researchers, Scientists, and Drug Development Professionals
The regioselective ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a versatile pathway to valuable 1,2-difunctionalized building blocks crucial in the synthesis of pharmaceuticals and other complex molecules. The choice of catalyst for this reaction is paramount, as it dictates not only the reaction rate but also, more critically, the regioselectivity of the nucleophilic attack. This guide offers a comparative analysis of various Lewis acid catalysts for the ring-opening of a model terminal epoxide, 1,2-epoxyheptane, supported by experimental data to inform catalyst selection in your research.
The Mechanism: A Tale of Two Pathways
The role of a Lewis acid in the ring-opening of an epoxide is to activate the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack. The precise nature of this activation and the subsequent nucleophilic attack can be nuanced, generally proceeding through a spectrum of mechanisms with SN1 and SN2 characteristics.
For a terminal epoxide like this compound, there are two potential sites for nucleophilic attack: the less substituted C1 position and the more substituted C2 position.
-
SN2-like Pathway: In a classic SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the C1 position, leading to the formation of a primary alcohol or amine derivative. This pathway is generally favored with less reactive Lewis acids and strong nucleophiles.
-
SN1-like Pathway: With a strong Lewis acid, the C-O bond can be significantly weakened, leading to the development of a partial positive charge on the more substituted carbon atom (C2 in this case), which can better stabilize it. This carbocation-like character favors nucleophilic attack at the more substituted C2 position. This pathway is often observed with potent Lewis acids and weaker nucleophiles.
The regiochemical outcome is, therefore, a delicate balance of steric and electronic factors, heavily influenced by the chosen Lewis acid catalyst, the nucleophile, and the reaction conditions.
Safety Operating Guide
1,2-Epoxyheptane proper disposal procedures
Executive Summary: The "Need to Know"
1,2-Epoxyheptane (CAS: 1068-12-8) is a reactive alkylating agent and a flammable liquid.[1][2][3][4] Its disposal requires strict adherence to segregation protocols because the strained oxirane ring is prone to rapid, exothermic polymerization if exposed to amines, acids, or Lewis bases.[1]
Immediate Action Directive:
-
Primary Waste Stream: Flammable Organic Waste (Non-Halogenated).[2][4]
-
Critical Segregation: NEVER mix with amines, strong acids, or oxidizers in the waste container.[2][4]
Chemical Safety Profile
Effective disposal begins with understanding the physical limits of the molecule.
| Property | Value | Operational Implication |
| CAS Number | 1068-12-8 | Unique identifier for waste manifests.[1][2][3][4] |
| Flash Point | ~45°C (113°F) | Class II Combustible Liquid. Vapors can ignite at ambient lab temps.[1][2][3][4] |
| Density | 0.84 g/mL | Lighter than water; will float during aqueous extraction/spills.[1][2][3][4] |
| Water Solubility | Low (Lipophilic) | Difficult to flush; requires organic solvent for cleanup.[1][2][3][4] |
| Reactivity | High (Ring Strain) | Susceptible to nucleophilic attack (DNA, proteins, amines).[1][2][3][4] |
Hazard Mechanism: Why Segregation Matters
To ensure safety, we must move beyond "what" to do and understand "why" we do it.[2][5]
The Mechanism of Danger: this compound contains a three-membered oxirane ring .[1][2][4] This ring possesses significant angle strain (~60° bond angles vs. the preferred 109.5°).[2][4]
-
The Risk: In the presence of a nucleophile (like a waste amine) or a catalyst (trace acid), the ring snaps open to relieve this strain.[2][4]
-
The Result: This ring-opening is highly exothermic .[2][4][6] If this compound is added to a general "Organic Waste" carboy containing ethylenediamine or mineral acids, the heat generated can boil the solvent, pressurize the container, and cause a rupture or explosion [1].[1]
Biological Implication: This same alkylating mechanism allows the molecule to bind to guanine residues in DNA, classifying it as a potential mutagen.[2][4]
Standard Disposal Protocol (Bulk & Trace)
This workflow ensures compliance with EPA RCRA regulations [2] and minimizes polymerization risks.[2][4]
Step 1: Classification & Segregation
-
Do Not Commingle: Designate a specific waste bottle for "Epoxides/Reactive Organics" if you generate large volumes (>500 mL).[2][4]
-
Compatible Solvents: You may mix with inert solvents: Hexane, Ethyl Acetate, Toluene, or Dichloromethane (if halogenated waste is permitted in that stream).[1][2][4]
Step 2: Packaging
-
Container: Use Amber Glass or High-Density Polyethylene (HDPE).[2][4]
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.[2][4]
-
Venting: If there is any suspicion of contamination with amines/acids, use a vented cap (pressure-relief cap) to prevent containment failure.[2][4]
Step 3: Labeling
Step 4: Satellite Accumulation
-
Store the waste container in a secondary containment tray (polypropylene) within a fume hood or flammable cabinet until full.[2][4]
-
Time Limit: Once full, move to the central waste area within 3 days (standard US laboratory compliance).
Emergency Procedures: Spill Management
Scenario: You have spilled 50 mL of this compound on the benchtop.
Protocol:
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE Upgrade: Double nitrile gloves or Silver Shield® gloves are required.[2][4] Standard latex is permeable to epoxides.[2][4]
-
Absorb (Do NOT Neutralize):
-
Why: Chemical neutralization (e.g., adding acid to hydrolyze) generates heat and increases fire risk during a spill.[2][4]
-
Action: Cover with Vermiculite , Sand , or commercial Solvent Absorbent pads .[1][2][4]
-
Avoid: Do not use paper towels; the high surface area + flammability increases fire risk.[4]
-
-
Disposal of Debris: Scoop absorbed material into a wide-mouth jar, seal, and label as "Hazardous Waste Solid - Flammable/Toxic Debris (this compound)." [1][2][4]
Visualizing the Workflow
The following decision matrix illustrates the logical flow for disposing of this compound, ensuring no critical decision points are missed.
Figure 1: Decision matrix for this compound disposal, prioritizing segregation to prevent exothermic reactions.[1][2][3][4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][4] [1][2][3][4]
-
U.S. Environmental Protection Agency. (2023).[2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001 Classification).[2][4]
-
PubChem. (2023).[2][4] this compound Compound Summary (CID 92215). National Library of Medicine.[2][4] [1][2][3][4]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. This compound | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reed.edu [reed.edu]
- 6. pp.bme.hu [pp.bme.hu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
